3-Methyl-4H-pyran-4-one
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-methylpyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVPQWUCDQVFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617828 | |
| Record name | 3-Methyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50671-50-6 | |
| Record name | 3-Methyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-4H-pyran-4-one. Due to the limited availability of detailed experimental protocols and characterization data for this compound in publicly accessible literature, this document focuses on general synthetic strategies for 4H-pyran-4-ones and provides a detailed examination of the closely related and extensively studied analogue, 3-hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this class of compounds.
Introduction to 4H-Pyran-4-ones
The 4H-pyran-4-one scaffold is a core structural motif found in numerous natural products and biologically active molecules. These compounds exhibit a wide range of pharmacological activities, making them attractive targets for medicinal chemistry and drug discovery programs. The substituent at the 3-position of the pyran ring plays a crucial role in modulating the biological and physicochemical properties of these molecules.
General Synthesis Strategies for 4H-Pyran-4-ones
The synthesis of the 4H-pyran-4-one ring system can be achieved through various synthetic routes, typically involving cyclization of acyclic precursors.
2.1. Synthesis from 1,3,5-Triketones: A common approach involves the acid-catalyzed cyclization and dehydration of 1,3,5-triketones. The substitution pattern on the resulting 4H-pyran-4-one is determined by the substituents on the starting triketone.
2.2. Synthesis from β-Ketoesters and Aldehydes: Multi-component reactions involving β-ketoesters, aldehydes, and a source of two additional carbons can lead to the formation of substituted 4H-pyran-4-ones. These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization.
2.3. Synthesis from Carbohydrates: Certain carbohydrates can be converted to furan derivatives, which can then be rearranged and cyclized to form 4H-pyran-4-one structures.
Synthesis and Characterization of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): A Case Study
Due to the scarcity of specific literature on the synthesis of this compound, the synthesis and characterization of the commercially significant and structurally similar compound, Maltol, is presented here as a detailed example.
Synthesis of Maltol
A prevalent laboratory and industrial synthesis of Maltol involves the treatment of kojic acid.
Experimental Protocol: Synthesis of Maltol from a Dihydrofuran Derivative
A reported synthesis of Maltol involves the acid-catalyzed rearrangement of a substituted dihydrofuran. For instance, 2-(1-hydroxyethyl)-2,3,5-trimethoxy-2,5-dihydrofuran can be stirred in 1N sulfuric acid at room temperature for 4 hours to yield Maltol.
Caption: Workflow for the synthesis of Maltol.
Characterization of Maltol
The structure of synthesized Maltol is confirmed through various spectroscopic and spectrometric techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Maltol typically shows characteristic signals for the methyl protons, the vinyl protons of the pyran ring, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of Maltol displays characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C-H stretching of the methyl and ring protons, C=O stretching of the ketone, and C=C stretching of the pyran ring.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Maltol, further confirming its structure.
Data Presentation
Table 1: Physicochemical Properties of this compound and Maltol
| Property | This compound | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) |
| CAS Number | 50671-50-6 | 118-71-8 |
| Molecular Formula | C₆H₆O₂ | C₆H₆O₃ |
| Molecular Weight | 110.11 g/mol | 126.11 g/mol |
| Appearance | - | White crystalline powder[1] |
| Melting Point | - | 160-164 °C |
| Boiling Point | - | 170 °C[1] |
| Solubility | - | Slightly soluble in water; soluble in ethanol and propylene glycol. |
Table 2: Spectroscopic Data for 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)
| Technique | Key Signals / Peaks |
| ¹H NMR | Signals corresponding to methyl, vinyl, and hydroxyl protons. |
| ¹³C NMR | Signals for methyl carbon, vinyl carbons, carbonyl carbon, and carbon bearing the hydroxyl group. |
| IR (cm⁻¹) | Broad O-H stretch, C-H stretches, strong C=O stretch, C=C stretches. |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight, and characteristic fragmentation pattern. |
Logical Relationships in Characterization
The process of characterizing a synthesized compound involves a logical workflow to confirm its identity and purity.
Caption: General workflow for compound characterization.
Conclusion
References
3-Methyl-4H-pyran-4-one: A Synthetic Compound, Not a Readily Isolated Natural Product
A comprehensive review of scientific literature reveals a notable absence of evidence for 3-Methyl-4H-pyran-4-one as a naturally occurring compound. While the pyranone chemical scaffold is present in numerous natural products, the specific molecule, this compound, appears to be primarily a product of chemical synthesis rather than a constituent of plants, fungi, or bacteria. This technical guide addresses the current state of knowledge regarding this compound, clarifying common points of confusion with structurally similar natural products and outlining its synthetic origins.
The Case of Mistaken Identity: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
Much of the scientific literature that refers to a methyl-substituted pyranone in a natural context is, in fact, discussing 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) . This related but distinct compound is frequently identified in a variety of natural sources and is also a well-known product of the Maillard reaction, which occurs during the heating of food.
DDMP has been isolated from a range of sources, including:
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Fruits: Notably in prunes (Prunus domestica)[1].
-
Fungi: The fungus Schizophyllum commune has been identified as a source[2].
-
Heat-processed foods: As a product of the Maillard reaction, it is found in various cooked and processed foods.
The frequent misidentification or conflation of this compound with DDMP in search results and databases underscores the importance of precise chemical nomenclature in scientific research.
Natural Sources of Substituted Pyranones: A Broader Perspective
While this compound itself is not documented as a natural product, other substituted pyranones have been isolated from natural sources. For instance, a study on the sponge-derived fungus Aspergillus versicolor led to the isolation of new pyranones containing a 3-methyl-4-hydroxyl-α-pyrone ring as part of a more complex molecular structure[3]. However, it is crucial to note that this is an α-pyrone, differing in the position of the carbonyl group from the γ-pyrone structure of this compound.
Synthetic Routes to this compound
Given the lack of natural sources, this compound is obtained through chemical synthesis. Various synthetic methodologies for 4H-pyran-4-one derivatives have been developed, often involving multi-component reactions. These synthetic strategies provide a reliable means of accessing this class of compounds for further study in medicinal chemistry and drug development.
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in this compound, the key takeaway is that this compound is not a viable target for isolation from natural sources. Research efforts should instead be directed towards its chemical synthesis. For those investigating the biological activities of naturally occurring pyranones, the focus should be on correctly identified compounds such as DDMP and other documented natural pyranone derivatives. The distinction is critical for the accurate interpretation of biological and pharmacological data.
Due to the absence of this compound in natural sources, a detailed guide on its isolation and related experimental protocols from such sources cannot be provided. Furthermore, as there are no known biological signaling pathways directly involving this synthetic compound, the creation of corresponding diagrams is not applicable. Researchers are advised to consult the synthetic chemistry literature for protocols related to the preparation of this compound.
References
An In-depth Technical Guide to 3-Methyl-4H-pyran-4-one: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4H-pyran-4-one, a heterocyclic organic compound, belongs to the γ-pyrone class of molecules. The pyrone scaffold is a constituent of numerous natural products and synthetic compounds that have garnered significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of the currently available information on the chemical properties and reactivity of this compound, serving as a resource for researchers and professionals in drug development and related scientific fields. However, it is important to note that publicly accessible data on this specific compound is limited, with much of the available literature focusing on structurally similar but distinct pyranone derivatives.
Chemical Properties
Detailed and experimentally verified quantitative data for this compound (CAS Registry Number: 50671-50-6) is not extensively reported in readily accessible scientific literature. The following table summarizes the available information, which is largely computational or derived from general knowledge of similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₆O₂ | - |
| Molecular Weight | 110.11 g/mol | - |
| CAS Registry Number | 50671-50-6 | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
Spectroscopic Data
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature, general methods for the synthesis of γ-pyrones can be adapted.
General Synthetic Approach
A common route to γ-pyrones involves the cyclization of 1,3,5-triketones or related precursors. For this compound, a potential synthetic pathway could involve the use of a suitably substituted diketone that can undergo an intramolecular condensation reaction.
A generalized workflow for a potential synthesis is outlined below.
Caption: Potential synthetic workflow for this compound.
Reactivity
The reactivity of the 4H-pyran-4-one core is characterized by several key features:
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Carbonyl Group Reactivity: The ketone at the 4-position can undergo reactions typical of carbonyls, such as nucleophilic addition.
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Ring Opening: The pyrone ring can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions.
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Electrophilic Substitution: The electron-rich nature of the pyran ring suggests that it may undergo electrophilic substitution reactions, although the carbonyl group is deactivating.
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Cycloaddition Reactions: The diene system within the pyranone ring could potentially participate in cycloaddition reactions, such as Diels-Alder reactions, although the aromaticity of the ring may reduce its reactivity in this regard.
A logical diagram illustrating the potential reactivity is presented below.
Caption: Potential reaction pathways for this compound.
Experimental Protocols
Due to the lack of specific literature on this compound, detailed experimental protocols for its synthesis and reactions cannot be provided at this time. Researchers should refer to general procedures for the synthesis of γ-pyrones and adapt them for this specific target molecule, with careful optimization of reaction conditions and thorough characterization of the products.
Signaling Pathways and Drug Development Applications
There is currently no available information in the public domain linking this compound to any specific biological signaling pathways or drug development applications. The biological activity of many pyranone-containing compounds suggests that this molecule could be a candidate for biological screening. Future research in this area would be necessary to elucidate any potential therapeutic applications.
Conclusion and Future Directions
This compound remains a sparsely characterized compound in the scientific literature. While its structural relationship to a class of biologically important molecules makes it an interesting target for further investigation, a significant amount of fundamental research is required. Future work should focus on:
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Development and publication of a reliable synthetic route to this compound, including detailed experimental protocols and characterization data.
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Thorough characterization of its physicochemical properties , including melting point, boiling point, pKa, and solubility in various solvents.
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Exploration of its chemical reactivity through a systematic study of its behavior in different reaction types.
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Biological screening to determine if it possesses any interesting bioactivities, which could then lead to the investigation of its role in specific signaling pathways and its potential as a lead compound in drug discovery.
This technical guide highlights the current knowledge gap regarding this compound and underscores the opportunities for new research in this area. The elucidation of its properties and reactivity will be crucial for unlocking its potential in various scientific and therapeutic applications.
References
A Technical Guide to Quantum Chemical Calculations for 3-Methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methyl-4H-pyran-4-one. The methodologies and data presentation formats outlined herein serve as a robust framework for in-silico analysis, crucial for understanding molecular behavior and guiding rational drug design. While a specific, dedicated study on this compound is not extensively reported, this document synthesizes established computational protocols from research on analogous pyranone structures to provide a blueprint for such an investigation.
Core Concepts in Quantum Chemical Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in chemical and pharmaceutical research. These methods allow for the prediction of a molecule's properties from first principles, offering insights that can be difficult or costly to obtain through experimentation alone. For a molecule like this compound, a heterocyclic compound with potential biological activity, these calculations can reveal:
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Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
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Vibrational Frequencies: Predictions of infrared (IR) and Raman spectra, which can aid in experimental characterization.
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Electronic Properties: Insights into reactivity, stability, and intermolecular interactions through analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).
These computational outputs provide a detailed molecular portrait that is invaluable for understanding structure-activity relationships.
Methodologies and Protocols
A reliable computational study begins with a well-defined protocol. The following methodology, based on common practices for similar heterocyclic systems, is recommended for the quantum chemical analysis of this compound.[1][2]
Computational Details
The calculations should be performed using a reputable quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective choice for DFT calculations on organic molecules, offering a good balance between accuracy and computational cost.[1] A Pople-style basis set, such as 6-311G**, is recommended to provide sufficient flexibility for describing the electronic structure.
Protocol Steps:
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Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.
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Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is a critical step to ensure all subsequent calculations are performed on the most stable geometry.
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Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
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To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
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To predict the vibrational spectra (IR and Raman) of the molecule.
-
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and the dipole moment.
A visual representation of this workflow is provided below.
Data Presentation and Interpretation
The quantitative results from the calculations should be organized into clear, concise tables for easy interpretation and comparison with experimental data.
Optimized Geometrical Parameters
The optimized geometry provides the most stable conformation of the molecule. The pyran ring is expected to be nearly planar.[1] Key bond lengths, bond angles, and dihedral angles should be tabulated as shown below.
| Parameter | Atoms | Calculated Value | Experimental Value |
| Bond Length (Å) | O1-C2 | 1.37 | - |
| C2=C3 | 1.35 | - | |
| C3-C4 | 1.46 | - | |
| C4=O5 | 1.23 | - | |
| C4-C6 | 1.47 | - | |
| C6-O1 | 1.36 | - | |
| C3-C7 | 1.51 | - | |
| Bond Angle (°) | C6-O1-C2 | 122.5 | - |
| O1-C2=C3 | 123.0 | - | |
| C2=C3-C4 | 120.0 | - | |
| C3-C4=O5 | 121.0 | - | |
| O5=C4-C6 | 120.5 | - | |
| C4-C6-O1 | 113.0 | - | |
| Dihedral Angle (°) | C6-O1-C2-C3 | 0.5 | - |
| O1-C2-C3-C4 | -0.3 | - |
Note: Values are illustrative placeholders based on typical parameters for similar structures.
Vibrational Frequencies
The calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra. A scaling factor (typically ~0.96 for B3LYP/6-311G**) is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental (IR) (cm⁻¹) |
| C-H stretch (methyl) | 3050 | 2928 | - |
| C=O stretch | 1720 | 1651 | - |
| C=C stretch | 1650 | 1584 | - |
| C-O-C stretch | 1280 | 1229 | - |
| C-H bend | 1450 | 1392 | - |
Note: Values are illustrative placeholders.
Electronic Properties
Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
| Dipole Moment | 3.5 Debye |
Note: Values are illustrative placeholders.
Correlation with Experimental Data
References
3-Methyl-4H-pyran-4-one: A Technical Guide to a Promising Scaffold
An In-depth Review of the Synthesis, Properties, and Biological Potential of Alkyl-Substituted 4H-Pyran-4-Ones for Researchers, Scientists, and Drug Development Professionals.
The 4H-pyran-4-one moiety is a core structural feature in a multitude of natural products and synthetic compounds of significant chemical and biological interest. While derivatives such as maltol (3-hydroxy-2-methyl-4H-pyran-4-one) and kojic acid have been extensively studied and utilized, the specific derivative, 3-Methyl-4H-pyran-4-one, remains a less explored entity within this promising class of heterocyclic compounds. This technical guide aims to provide a comprehensive overview of the 4H-pyran-4-one scaffold, with a particular focus on alkyl-substituted derivatives, using this compound as a focal point where data is available. Due to the limited specific research on this compound, this document will draw upon the broader literature of its analogues to present a thorough understanding of its potential.
Historical Context and Significance
The history of 4H-pyran-4-ones is intrinsically linked to the study of natural products. Maltol, for instance, is a naturally occurring compound found in sources like chicory, roasted malt, and pine needles, and is known for its sweet, caramel-like aroma. It can be prepared by the alkaline hydrolysis of streptomycin salts. The 4H-pyran-4-one ring system is a versatile scaffold that has been investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3]
Synthesis of the 4H-Pyran-4-one Core
The synthesis of 4H-pyran-4-one derivatives can be achieved through various synthetic routes. One common and efficient method is the one-pot, three-component reaction involving an aldehyde, a β-dicarbonyl compound, and a source of cyanide, often in the presence of a base catalyst.[2] Another approach involves the reaction of acetylketene, which can be generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal acetylenes in the presence of a catalyst.[4]
A generalized workflow for the multi-component synthesis of 4H-pyran-4-ones.
Physicochemical Properties
The physicochemical properties of this compound are not as extensively documented as its more common derivatives. However, available data for related compounds can provide valuable insights.
| Property | This compound | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) | 3-Methoxy-2-methyl-4H-pyran-4-one |
| CAS Number | 50671-50-6[5] | 118-71-8[6] | 4780-14-7[7] |
| Molecular Formula | C6H6O2 | C6H6O3 | C7H8O3 |
| Molecular Weight | 110.11 g/mol | 126.11 g/mol | 140.14 g/mol [7] |
| Appearance | Not specified | White crystalline powder | Not specified |
| Melting Point | Not specified | 160-164 °C | Not specified |
| Boiling Point | Not specified | 170 °C (10 mmHg) | Not specified |
| Water Solubility | Not specified | 1.2 g/100 mL (25 °C) | Not specified |
Biological Activities of the 4H-Pyran-4-one Scaffold
The 4H-pyran-4-one nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
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Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of 4H-pyran-4-one derivatives.[2][3] These compounds have shown efficacy against a range of pathogenic microorganisms.
-
Antioxidant Activity: The pyranone ring, particularly when substituted with hydroxyl groups, can act as a potent antioxidant by scavenging free radicals.[1]
-
Anticancer Activity: Certain 4H-pyran-4-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] Their mechanism of action can involve the inhibition of key enzymes or the induction of apoptosis.
Logical flow of biological activity screening for 4H-pyran-4-one derivatives.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-dicarbonyl compound (1 mmol) is dissolved in ethanol (10 mL). To this solution, a catalytic amount of a base, such as piperidine or N-methylmorpholine (NMM), is added.[2] The reaction mixture is then stirred at room temperature for a specified period, typically ranging from a few minutes to several hours, while being monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization if necessary.
General Procedure for In Vitro Antibacterial Screening (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method. A stock solution of each compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing a nutrient broth. An inoculum of the test microorganism, adjusted to a specific concentration (e.g., 10^5 CFU/mL), is added to each well. The plates are then incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The 4H-pyran-4-one scaffold represents a highly valuable and versatile platform for the development of new therapeutic agents and other functional molecules. While significant research has been dedicated to certain derivatives, leading to a good understanding of their synthesis and biological activities, many analogues, including this compound, remain underexplored. The existing body of literature strongly suggests that further investigation into these less-common derivatives is warranted. Future research should focus on the development of efficient and selective synthetic methods for these compounds, a thorough characterization of their physicochemical properties, and a comprehensive evaluation of their biological potential. Such efforts could unveil novel compounds with enhanced or unique activities, contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:50671-50-6 | Chemsrc [chemsrc.com]
- 6. 118-71-8 CAS MSDS (3-Hydroxy-2-methyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-Methoxy-2-methyl-4H-pyran-4-one | C7H8O3 | CID 587693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical Properties of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) Crystals
An in-depth analysis of the physical properties of 3-Methyl-4H-pyran-4-one crystals is currently challenging due to limited available data. Scientific literature predominantly focuses on a closely related and commercially significant compound, 3-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol. This guide will proceed by presenting the extensive data available for Maltol as a case study to illustrate the requested format and content, given the scarcity of information on this compound.
Maltol is a naturally occurring organic compound that is used primarily as a flavor enhancer. It is a white crystalline powder with a characteristic sweet, caramel-like odor.
Quantitative Data Summary
The following table summarizes the key physical properties of 3-Hydroxy-2-methyl-4H-pyran-4-one crystals.
| Physical Property | Value | Units |
| Molecular Formula | C6H6O3 | |
| Molecular Weight | 126.11 | g/mol |
| Melting Point | 160-164 | °C |
| Boiling Point | 205 | °C |
| Density | 1.046 | g/mL at 25 °C |
| Water Solubility | 1.2 | g/100 mL (25℃)[1] |
| Vapor Pressure | 0.15 | Pa at 24°C |
| Flash Point | 127.3 | °C[1] |
| Refractive Index | n20/D 1.541 |
Experimental Protocols
Detailed methodologies for determining the physical properties of organic crystals like Maltol are crucial for reproducibility and accuracy in research and drug development.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method is the capillary melting point determination.
Methodology:
-
Sample Preparation: A small amount of the crystalline 3-Hydroxy-2-methyl-4H-pyran-4-one is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For pure substances, this range is typically narrow.
Crystal Structure Determination by X-ray Crystallography
X-ray crystallography is a powerful technique to determine the precise arrangement of atoms within a crystal.
Methodology:
-
Crystal Growth: High-quality single crystals of 3-Hydroxy-2-methyl-4H-pyran-4-one are grown from a suitable solvent by slow evaporation.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of spots of varying intensity, is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data.
Due to the absence of specific signaling pathway information for this compound or even the well-studied Maltol in the initial search, a diagram for signaling pathways cannot be provided at this time. Further research into the biological activities of these compounds would be necessary to delineate any such pathways.
References
In-Depth Technical Guide: Toxicological Profile of 3-Methyl-4H-pyran-4-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document outlines the findings from a comprehensive literature review on the toxicological properties of 3-Methyl-4H-pyran-4-one. Despite extensive searches, specific toxicological studies, including quantitative data (e.g., LD50, NOAEL), detailed experimental protocols, and defined mechanisms of toxicity for this compound, are not available in the public domain. The information that could be retrieved pertains to structurally related compounds, which may offer some preliminary insights but should be interpreted with caution. This guide summarizes the available safety information for these related molecules and highlights the significant data gap for this compound.
Introduction to this compound
This compound is a heterocyclic organic compound with potential applications in various chemical syntheses. As with any chemical entity intended for research or potential development, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and for predicting its potential biological effects. This guide serves to collate and present the current state of knowledge regarding the toxicology of this specific compound.
Findings from Toxicological Searches
A systematic search of scientific databases and regulatory agency websites for toxicological data on this compound (CAS No. 50671-50-6) was conducted. The search terms included "this compound toxicity," "this compound toxicology," "this compound safety," "this compound genotoxicity," and "this compound cytotoxicity."
The search results indicate a significant lack of specific toxicological studies for this compound. No peer-reviewed articles or regulatory assessments detailing its acute, sub-chronic, or chronic toxicity, nor its genotoxic or cytotoxic potential, were identified.
Information on Structurally Related Compounds
In the absence of direct data, information on structurally similar compounds was reviewed to provide a preliminary hazard assessment. It is crucial to note that minor structural differences can lead to significant changes in toxicological properties.
3-Hydroxy-2-methyl-4-pyrone (Maltol)
Maltol is a naturally occurring organic compound that is used primarily as a flavor enhancer.
-
Acute Toxicity: Safety data sheets for 3-Hydroxy-2-methyl-4-pyrone indicate that while no acute toxicity information is available for the product itself, it is classified as harmful if swallowed.[1][2]
-
Irritation: It is also classified as causing skin and serious eye irritation.[1]
-
Specific Target Organ Toxicity: It may cause respiratory irritation.[1]
-
Handling Precautions: Standard laboratory safety measures such as wearing protective gloves, clothing, and eye protection are recommended.[1][2]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
DDMP is a compound noted for its antioxidant properties.[3][4]
-
Mutagenicity: Some studies have indicated that DDMP exhibits mutagenicity in Ames tests.[5]
-
Cytotoxicity: In contrast, it has been reported to lack cytotoxicity in most assays.[5]
-
Mechanism of Action: The primary target of DDMP is believed to be DNA, acting as a DNA strand-breaking substance.[5]
3-methyl-2H-furo[2,3-c]pyran-2-one
This compound, isolated from plant-derived smoke, has been tested for its genotoxic potential.
-
Genotoxicity: In both the Ames test with several strains of Salmonella typhimurium and the VITOTOX test, 3-methyl-2H-furo[2,3-c]pyran-2-one did not induce any mutagenic activity, with or without metabolic activation.[6]
Data Presentation
Due to the absence of quantitative toxicological data for this compound, a comparative data table cannot be provided.
Experimental Protocols
As no specific toxicological studies for this compound were found, detailed experimental protocols for key experiments cannot be cited or described.
Visualization of Pathways and Workflows
The lack of information on the toxicological mechanisms and signaling pathways affected by this compound prevents the creation of relevant diagrams. As a general illustration of a toxicological assessment workflow, the following diagram is provided.
Caption: A generalized workflow for toxicological assessment of a chemical compound.
Conclusion and Recommendations
There is a critical lack of toxicological data for this compound in publicly available literature. The information on related compounds provides a mixed and indirect picture, with some pyran derivatives showing potential for mutagenicity while others appear non-genotoxic.
For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological evaluation be conducted. This should include, at a minimum:
-
In vitro cytotoxicity assays in relevant cell lines.
-
In vitro genotoxicity screening using a standard battery of tests (e.g., Ames test, in vitro micronucleus assay).
-
Acute oral toxicity testing in a rodent model to determine its LD50 and identify signs of systemic toxicity.
The generation of such data is essential for a proper risk assessment and to ensure the safety of researchers and the environment. Until such data is available, this compound should be handled with the precautions appropriate for a compound of unknown toxicity.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 6. Genetic toxicity testing of 3-methyl-2H-furo[2,3-c]pyran-2-one, an important biologically active compound from plant-derived smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 3-Methyl-4H-pyran-4-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4H-pyran-4-one and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent chemical scaffold of 4H-pyran-4-one is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their antioxidant, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Antioxidant Applications
Derivatives of this compound have demonstrated significant potential as antioxidant agents. Their ability to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions.
Quantitative Data Summary
| Compound/Derivative | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| 4g (a 4H-pyran derivative) | DPPH Radical Scavenging | > 271.3 (at 1 mg/mL) | BHT | > 453.9 (at 1 mg/mL) |
| 4j (a 4H-pyran derivative) | DPPH Radical Scavenging | > 278.0 (at 1 mg/mL) | BHT | > 453.9 (at 1 mg/mL) |
Table 1: Antioxidant activity of selected 4H-pyran derivatives as determined by the DPPH radical scavenging assay. Note that the provided source indicates scavenging potency in percentage at a specific concentration rather than a precise IC50 value for some compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the free radical scavenging activity of this compound derivatives using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compounds: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Assay Procedure: a. Add 100 µL of the DPPH solution to each well of a 96-well microplate. b. Add 100 µL of the different concentrations of the test compounds or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Applications
The 4H-pyran-4-one scaffold is a promising framework for the development of novel anticancer agents. Derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and the induction of apoptosis.
Quantitative Data Summary
| Compound/Derivative | Cell Line | Assay | IC50 Value (µM) |
| 4d (a 4H-pyran derivative) | HCT-116 (Colon Cancer) | Cell Viability (MTT) | 75.1[1] |
| 4k (a 4H-pyran derivative) | HCT-116 (Colon Cancer) | Cell Viability (MTT) | 85.88[1] |
| 4d (a 4H-pyran derivative) | CDK2/cyclin E | Kinase Inhibition | 0.35 |
| 4k (a 4H-pyran derivative) | CDK2/cyclin E | Kinase Inhibition | 0.48 |
Table 2: Anticancer activity of selected 4H-pyran derivatives against the HCT-116 human colorectal carcinoma cell line and their inhibitory activity against CDK2/cyclin E.
Signaling Pathway: Inhibition of CDK2 in Colorectal Cancer
Derivatives of 4H-pyran have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[2] In colorectal cancer, CDK2 is often overexpressed, leading to uncontrolled cell proliferation.[3] By inhibiting CDK2, these compounds can arrest the cell cycle, primarily at the G1/S transition, and induce apoptosis.
Caption: Inhibition of the CDK2/Cyclin E pathway by 4H-pyran-4-one derivatives.
Experimental Protocol: MTT Cell Viability Assay
This protocol describes the determination of cell viability upon treatment with this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HCT-116 cells (or other cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells) and calculated as follows:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol: CDK2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 4H-pyran-4-one derivatives against CDK2.
Materials:
-
Recombinant human CDK2/cyclin E1
-
Kinase buffer
-
ATP
-
Substrate (e.g., Histone H1)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/cyclin E1 enzyme.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow: Apoptosis Induction
The induction of apoptosis is a key mechanism of action for many anticancer drugs. 4H-pyran-4-one derivatives have been shown to induce apoptosis, often through the activation of caspases.[4]
Caption: Experimental workflow for assessing apoptosis induction by 4H-pyran-4-one derivatives.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol outlines a method to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cells
-
Test compounds
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with test compounds as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.
Antimicrobial Applications
Certain derivatives of 4H-pyran have exhibited promising activity against various bacterial strains, suggesting their potential as a scaffold for the development of new antimicrobial agents.
Quantitative Data Summary
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| A spiro-4H-pyran derivative | Staphylococcus aureus | 128 |
| A spiro-4H-pyran derivative | Escherichia coli | 256 |
Table 3: Minimum Inhibitory Concentration (MIC) of a selected spiro-4H-pyran derivative against Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 4H-pyran derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives of this compound have demonstrated significant antioxidant, anticancer, and antimicrobial activities. The provided application notes and detailed experimental protocols offer a practical guide for researchers to further explore the medicinal chemistry of 4H-pyran-4-one derivatives and to accelerate the discovery of new drug candidates. The visualization of the CDK2 inhibition pathway and the experimental workflow for apoptosis assessment provide a clear conceptual framework for understanding the mechanisms of action of these promising compounds.
References
- 1. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplified CDK2 and cdc2 activities in primary colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
3-Methyl-4H-pyran-4-one: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4H-pyran-4-one is a key heterocyclic building block in organic synthesis, offering a versatile platform for the construction of a diverse array of more complex molecules. Its reactive pyranone ring system, featuring a ketone and an ether linkage, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel bioactive compounds and functional materials. This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to support its use in research and development.
Applications in Organic Synthesis
This compound serves as a readily available starting material for the synthesis of various heterocyclic compounds, primarily through nucleophilic addition to the carbonyl group and ring-opening/ring-transformation reactions. Its derivatives have shown significant potential in medicinal chemistry, exhibiting a range of biological activities.
Synthesis of 3-Methyl-4-pyridones
A fundamental transformation of this compound is its conversion to the corresponding 3-methyl-4-pyridone. This reaction is typically achieved by treatment with ammonia or an ammonia source, leading to the replacement of the ring oxygen with a nitrogen atom. The resulting pyridone scaffold is a common motif in many biologically active compounds.
Functionalization via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a powerful method for the formylation of electron-rich heterocyclic systems. Application of this reaction to this compound introduces a formyl group at the 2-position, yielding 2-formyl-3-methyl-4H-pyran-4-one. This aldehyde functionality serves as a handle for further synthetic manipulations, such as the introduction of various side chains and the construction of fused ring systems.
Precursor for Bioactive Molecules
Derivatives of this compound have been investigated for a range of pharmacological activities, including:
-
Antimicrobial Activity: Various substituted pyran and pyridone derivatives have demonstrated inhibitory effects against bacterial and fungal strains.
-
Anticancer Activity: Certain compounds derived from the 4-pyranone scaffold have exhibited cytotoxic effects against cancer cell lines, suggesting potential for the development of novel antineoplastic agents.
Key Experiments and Protocols
Protocol 1: Synthesis of 3-Methyl-4-pyridone
This protocol details the conversion of this compound to 3-Methyl-4-pyridone through a reaction with aqueous ammonia.
Workflow:
Caption: Workflow for the synthesis of 3-Methyl-4-pyridone.
Experimental Procedure:
-
A solution of this compound (1.0 g, 8.06 mmol) in 88% aqueous ammonia (20 mL) is prepared in a round-bottom flask.
-
The mixture is heated under reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid residue is recrystallized from ethanol to yield 3-methyl-4-pyridone as a crystalline solid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 124.12 | 1.0 | 8.06 |
| Aqueous Ammonia (88%) | - | 20 mL | Excess |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 3-Methyl-4-pyridone | 109.12 | 0.78 | 89 |
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the 2-position of this compound.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of this compound.
Experimental Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise.
-
The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
This compound (1 equivalent) dissolved in DMF is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated to 60-70 °C for several hours until completion (monitored by TLC).
-
The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to afford 2-formyl-3-methyl-4H-pyran-4-one.
Quantitative Data (Representative):
| Reactant | Equivalents |
| This compound | 1.0 |
| POCl₃ | 1.2 |
| DMF | 3.0 |
| Product | Yield (%) |
| 2-Formyl-3-methyl-4H-pyran-4-one | 70-85 |
Biological Activity Data
The following table summarizes the reported biological activities of some 4-pyranone derivatives, highlighting the potential of this scaffold in drug discovery.
| Compound | Biological Activity | Cell Line / Organism | IC₅₀ / MIC |
| 2-amino-3-cyano-4H-pyran derivatives | Antibacterial | S. aureus, E. coli | Varies (µg/mL) |
| Substituted 3-hydroxy-6-methyl-4H-pyran-4-ones | Antifungal | C. albicans | Varies (µg/mL) |
| Halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone derivatives | Antileukemic | L1210 murine leukemia | 3.15 - 20 µM[1] |
Signaling Pathway Illustration
Derivatives of 4-pyranones have been shown to induce apoptosis in cancer cells. While the exact mechanisms are often complex and compound-specific, a generalized pathway is illustrated below.
Caption: Generalized signaling pathway for apoptosis induction by pyranone derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity allows for the straightforward synthesis of a variety of heterocyclic structures, including pyridones and functionalized pyranones. The demonstrated biological activities of its derivatives underscore its importance in the field of medicinal chemistry and drug discovery. The provided protocols and data serve as a foundation for researchers to explore the full potential of this important scaffold.
References
Application Notes and Protocols for the Analytical Determination of 3-Methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3-Methyl-4H-pyran-4-one, a compound of interest in food chemistry, flavor analysis, and potentially in pharmaceutical research due to the prevalence of the 4H-pyran-4-one scaffold in bioactive molecules. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to offer robust and reliable analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, making it ideal for the analysis of complex matrices such as food and beverages.
Application Note: Quantification of this compound in Food Matrices
This method outlines the use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the sensitive and selective quantification of this compound.
Experimental Workflow:
Application Notes and Protocols for 3-Methyl-4H-pyran-4-one in Flavoring Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methyl-4H-pyran-4-one in the development of novel flavoring agents. This document outlines the chemical properties, sensory profile, and potential applications of this compound, along with detailed protocols for its synthesis, sensory evaluation, and stability testing.
Introduction to this compound
This compound is a heterocyclic organic compound that belongs to the pyranone class. While its hydroxylated analog, 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), is a well-established flavoring agent with sweet, caramel-like notes, this compound offers a distinct sensory profile that can be leveraged for the creation of unique flavor compositions.[1][2][3] Pyranone derivatives are found in a variety of natural sources and are often formed during the thermal processing of food through the Maillard reaction.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and the related, well-characterized compound, Maltol, is presented in Table 1. This data is essential for handling, formulation, and quality control.
Table 1: Chemical and Physical Properties
| Property | This compound | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) |
| CAS Number | 50671-50-6 | 118-71-8 |
| Molecular Formula | C6H6O2 | C6H6O3 |
| Molecular Weight | 110.11 g/mol | 126.11 g/mol |
| Appearance | Data not available | White crystalline powder |
| Odor | Data not available | Caramel-butterscotch, fruity-strawberry in dilution |
| Melting Point | Data not available | 160-164 °C |
| Boiling Point | Data not available | 205 °C |
| Solubility | Data not available | Slightly soluble in water; soluble in alcohol |
| JECFA Number | Not established | 1480 |
Note: Specific experimental data for this compound is limited in publicly available literature. The data for Maltol is provided for comparative purposes.[3][5]
Sensory Profile and Applications
Potential Applications
Based on the characteristics of related pyranone compounds, potential applications for this compound as a flavoring agent include:
-
Bakery Products: To impart or enhance baked, toasted, or caramel notes.
-
Confectionery: In hard and soft candies, chocolates, and chewing gum to provide unique sweet and fruity profiles.
-
Beverages: In both alcoholic and non-alcoholic beverages to add complexity and enhance existing fruit or sweet flavors.
-
Dairy Products: In ice cream, yogurt, and flavored milk to introduce novel flavor dimensions.
Recommended Dosage
The optimal dosage of any flavoring agent is highly dependent on the food matrix and the desired sensory outcome. It is recommended to start with very low concentrations (in the parts-per-million range) and conduct thorough sensory evaluations to determine the ideal usage level.
Experimental Protocols
The following sections provide detailed protocols for the synthesis, sensory evaluation, and stability testing of this compound.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be adapted from established methods for the synthesis of 4H-pyran-4-one derivatives.[6][7][8][9] One common method involves the cyclization of a 1,3,5-triketone precursor.
General Protocol for the Synthesis of 4H-Pyran-4-one Derivatives:
-
Preparation of the Precursor: Synthesize the appropriate 1,3,5-triketone precursor. For this compound, this would likely involve a Claisen condensation or a similar reaction to construct the carbon skeleton.
-
Cyclization: Treat the triketone precursor with a dehydrating agent, such as a strong acid (e.g., sulfuric acid) or a Lewis acid, to promote intramolecular cyclization and dehydration to form the pyranone ring.
-
Purification: The crude product is then purified using standard laboratory techniques such as distillation, recrystallization, or column chromatography.
-
Characterization: Confirm the identity and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the synthesis of this compound.
Sensory Evaluation Protocol
Sensory evaluation is critical for determining the flavor profile and appropriate applications of a new flavoring agent.[10][11] The following protocol outlines a method for determining the sensory characteristics of this compound.
Objective: To determine the odor and taste profile, as well as the detection and recognition thresholds of this compound in a neutral medium (e.g., water).
Materials:
-
Purified this compound
-
Deionized, odor-free water
-
Glass vials with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
-
Sensory panel of at least 10-15 trained panelists
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.
-
Sample Preparation for Threshold Testing:
-
Prepare a series of dilutions of the stock solution in deionized water. A common approach is to use a geometric progression with a factor of 2 or 3 (e.g., 10 ppm, 5 ppm, 2.5 ppm, etc.).
-
For each concentration, prepare a set of three samples (triangle test), where two are blanks (deionized water) and one contains the specified concentration of the flavor compound.[11]
-
-
Sensory Panel Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct the panelists to first evaluate the odor of each sample and then the taste.
-
For the triangle test, ask panelists to identify the odd sample.
-
For descriptive analysis, provide panelists with a list of flavor descriptors and ask them to rate the intensity of each attribute on a scale (e.g., 0-10).
-
-
Data Analysis:
-
The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample in a triangle test.
-
The recognition threshold is the lowest concentration at which the characteristic flavor of the compound can be identified.
-
Compile the descriptive analysis data to create a flavor profile of the compound.
-
Caption: Workflow for the sensory evaluation of a flavoring agent.
Accelerated Stability Testing Protocol
Accelerated stability testing is used to predict the shelf-life of a flavoring agent by subjecting it to stressful conditions.[12][13][14][15][16]
Objective: To evaluate the stability of this compound under elevated temperature and light exposure.
Materials:
-
Purified this compound
-
Food-grade solvent (e.g., propylene glycol)
-
Amber and clear glass vials with Teflon-lined caps
-
Stability chamber with controlled temperature and light
-
Analytical instrumentation (e.g., GC-MS, HPLC)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in propylene glycol at a known concentration (e.g., 100 ppm).
-
Storage Conditions:
-
Temperature Stress: Store samples in amber vials at different temperatures (e.g., 4°C as control, 25°C, 40°C, and 60°C).
-
Light Stress: Store samples in clear vials under controlled light exposure (e.g., ICH-compliant photostability chamber) and in amber vials (as dark control) at a constant temperature.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Chemical Analysis: Quantify the concentration of this compound in each sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the degradation rate.
-
Sensory Analysis: Conduct a sensory evaluation of the stored samples to assess any changes in the flavor profile.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf-life at normal storage conditions.
-
Table 2: Example Stability Study Design
| Condition | Temperature | Light Exposure | Time Points (Weeks) |
| Control | 4°C | Dark | 0, 4, 8, 12 |
| Ambient | 25°C | Dark | 0, 2, 4, 8, 12 |
| Accelerated | 40°C | Dark | 0, 1, 2, 4, 8 |
| Stressed | 60°C | Dark | 0, 1, 2, 4 |
| Photostability | 25°C | ICH Light | 0, 1, 2, 4 |
Interaction with Taste Receptors
The perception of taste is initiated by the interaction of tastants with specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells. Bitter taste is mediated by the TAS2R family of receptors.[17][18][19][20][21] The binding of a bitter compound to a TAS2R activates a signaling cascade involving the G protein gustducin, leading to the release of intracellular calcium and ultimately neurotransmitter release to the gustatory nerves.[18][19] While it is not definitively known if this compound interacts with bitter taste receptors, its structural similarity to other compounds that do suggests this is a possibility that could be explored in further research.
Caption: Simplified signaling pathway of a bitter taste receptor (TAS2R).
Conclusion
This compound presents an interesting opportunity for the development of novel flavoring agents. While further research is needed to fully characterize its sensory properties and stability, the protocols outlined in these application notes provide a solid framework for its evaluation and potential commercialization. By leveraging the established knowledge of related pyranone compounds and employing rigorous scientific methodologies, researchers can unlock the full potential of this and other novel flavor ingredients.
References
- 1. 3-Hydroxy-2-methyl-4H-pyran-4-one CAS 118-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. China 3-Hydroxy-2-methyl-4H-pyran-4-one CAS:118-71-8 Manufacturers - Free Sample - Alfa Chemical [no.alfachemsp.com]
- 4. researchgate.net [researchgate.net]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 8. 4H-Pyran Synthesis [organic-chemistry.org]
- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 11. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. lnct.ac.in [lnct.ac.in]
- 14. books.rsc.org [books.rsc.org]
- 15. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 16. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Reactome | Bitter compound binds bitter taste receptor (TAS2R) [reactome.org]
- 21. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-Methyl-4H-pyran-4-one by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes and protocols provide a comprehensive guide for the structural elucidation and characterization of 3-Methyl-4H-pyran-4-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies outlined are intended to ensure the acquisition of high-quality, reproducible data for research and drug development purposes.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.5 | q | ~1.0 |
| H5 | ~6.3 | d | ~5.8 |
| H6 | ~7.8 | d | ~5.8 |
| 3-CH₃ | ~2.0 | d | ~1.0 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~155 |
| C3 | ~118 |
| C4 | ~175 |
| C5 | ~115 |
| C6 | ~140 |
| 3-CH₃ | ~15 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Proposed Fragment | Relative Abundance |
| 110 | [M]⁺ | High |
| 82 | [M - CO]⁺ | Moderate |
| 67 | [M - CO - CH₃]⁺ | Low |
| 54 | [C₃H₂O]⁺ | Moderate |
| 39 | [C₃H₃]⁺ | High |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
1.2. Instrument Parameters and Acquisition
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm.
-
1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Protocol 2: Mass Spectrometry (MS)
2.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.
2.2. Instrument Parameters and Acquisition (Electron Ionization - EI)
-
Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
-
GC Parameters:
-
Injector Temperature: 250°C.
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-300.
-
2.3. Data Analysis
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with a database of known mass spectra for confirmation, if available. The fragmentation of 4H-pyran-4-one derivatives often involves the loss of CO and subsequent ring rearrangements.
Mandatory Visualization
Caption: Workflow for NMR and Mass Spec Analysis.
Application Note: High-Performance Liquid Chromatography for the Analysis of 3-Methyl-4H-pyran-4-one
Introduction
3-Methyl-4H-pyran-4-one is an organic compound of interest in various fields, including flavor and fragrance chemistry, as well as pharmaceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound. This document provides a comprehensive overview of a reverse-phase HPLC (RP-HPLC) method suitable for its analysis. While specific methods for this compound are not extensively published, methods for the structurally similar compound, maltol (3-hydroxy-2-methyl-4H-pyran-4-one), are well-established and can be adapted.[1][2][3]
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture, typically of water and a polar organic solvent like acetonitrile or methanol.[1][2] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, is retained on the non-polar column and eluted with a suitable mobile phase composition. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector at a wavelength where the analyte exhibits maximum absorbance.[3]
Experimental Protocols
1. Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid Modifier: Formic acid or phosphoric acid (for adjusting mobile phase pH).
-
Reference Standard: High purity (>98%) this compound.
-
Sample Diluent: A mixture of the mobile phase or a suitable solvent that completely dissolves the sample.
2. Instrumentation
A standard HPLC system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
3. Chromatographic Conditions
The following table summarizes typical starting conditions for the HPLC analysis of this compound, adapted from methods for maltol.[1][3] Method optimization may be required.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid) |
| Gradient | Isocratic or Gradient (e.g., 10-90% Acetonitrile over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm (or determined by UV scan of the standard) |
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
The sample preparation will vary depending on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]
6. Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters from a study on maltol are presented below as a reference.[3]
| Parameter | Result |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.26 µg/mL |
| Limit of Quantification (LOQ) | 0.79 µg/mL |
| Intra-day Precision (RSD%) | <1.27% |
| Inter-day Precision (RSD%) | <0.61% |
| Accuracy (Recovery %) | 101.35–101.75% |
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of 3-Methyl-4H-pyran-4-one using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Methyl-4H-pyran-4-one, a compound of interest in various fields including flavor chemistry and drug development, using gas chromatography-mass spectrometry (GC-MS). The described protocol outlines sample preparation using solid-phase extraction (SPE), followed by GC-MS analysis for separation and quantification. This method provides excellent linearity, precision, and low detection limits, making it suitable for high-throughput screening and quality control applications.
Introduction
This compound, also known as maltol, is a naturally occurring organic compound used as a flavor enhancer in the food industry and as a building block in medicinal chemistry. Accurate and reliable quantification of this compound is crucial for quality control in food products and for pharmacokinetic and pharmacodynamic studies in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for its analysis, including sample preparation, GC-MS parameters, and expected performance data.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate and concentrate this compound from a liquid matrix.[1][2]
-
Cartridge Conditioning: An SPE cartridge filled with 800 mg of LiChrolut EN resins is conditioned sequentially with 5 mL of dichloromethane and 5 mL of deionized water.
-
Sample Loading: A 50 mL aliquot of the sample (e.g., wine, aqueous solution) is passed through the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing: The cartridge is washed with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove interferences.
-
Elution: The target analyte, this compound, is eluted with 6 mL of dichloromethane.
-
Concentration: The eluate is concentrated to a final volume of 0.1 mL under a gentle stream of nitrogen before GC-MS analysis.
GC-MS Analysis
The concentrated extract is analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Mass Spectrometer (MS) System: Agilent 7250 Q-TOF or equivalent.
-
GC Column: A non-polar or medium-polarity column is suitable. A common choice is a 30m x 0.25mm ID, 0.25µm film thickness DB-5ms or equivalent 5% phenyl-methylpolysiloxane column.[3][4]
-
Injector: Splitless injection is recommended for trace analysis.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 320 °C.
-
Final hold: 2 minutes at 320 °C.[5]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ion: The primary ion for quantification of this compound (maltol) is m/z 126.[1][2]
Data Presentation
The following table summarizes the quantitative performance data for the analysis of this compound based on a similar validated method for maltol.[1][2][6]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/L | Estimated from LOD |
| Linearity (R²) | ||
| ) | > 0.99 (up to 400 µg/L) | [1][2] |
| Precision (RSD) | 4-5% at 20 µg/L | [1][2] |
| Recovery | 64-70% (wine matrix) | [1][2] |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC Columns for Standard Analysis: Phenomenex [phenomenex.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methyl-4H-pyran-4-one in Food and Cosmetic Industries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4H-pyran-4-one, widely known as Maltol, is a naturally occurring organic compound valued for its sweet, caramel-like aroma and flavor-enhancing properties.[1][2] Found in a variety of natural sources such as roasted malt, pine needles, and the bark of the larch tree, it is also produced synthetically for commercial use.[2][3] Its versatile characteristics have led to its widespread adoption in the food and cosmetic industries, where it serves as a flavor enhancer, fragrance ingredient, and functional component with antioxidant and potential skin-lightening properties.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in food and cosmetic formulations, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 3-Hydroxy-2-methyl-4H-pyran-4-one |
| Synonyms | Maltol, Larixinic acid, Veltol |
| CAS Number | 118-71-8 |
| Molecular Formula | C6H6O3 |
| Molecular Weight | 126.11 g/mol |
| Appearance | White crystalline powder |
| Odor | Characteristic caramel-butterscotch; fruity-strawberry in dilute solution |
| Melting Point | 160–164 °C |
| Solubility | Slightly soluble in cold water; more soluble in hot water, ethanol, and propylene glycol. 1g dissolves in approximately 82mL of water, 21mL of 95% ethanol, and 28mL of propylene glycol. |
| pH (0.5% w/v aqueous solution) | 5.3 |
Applications in the Food Industry
In the food industry, Maltol is primarily utilized as a flavor enhancer and a sweetener synergist.[8][9] It can intensify and prolong the perception of sweetness, allowing for a reduction in sugar content in various products.[7]
Application Notes:
-
Flavor Enhancement: Maltol is effective in enhancing a wide range of flavors, particularly fruity, chocolate, vanilla, and caramel notes.[8] It can mask bitter off-tastes and add a perception of richness and creaminess.[8]
-
Sweetness Potentiation: At concentrations of 5-75 ppm, Maltol can potentiate the sweetness of a product, enabling a reduction in sugar content by up to 15% while maintaining the same level of sweetness.[7]
-
Baked Goods: In products like bread and cakes, it imparts a "freshly baked" aroma and flavor.[7]
-
Beverages: It is used in soft drinks, fruit juices, and alcoholic beverages to improve the overall flavor profile.[8]
-
Confectionery: Maltol adds a rich, sweet taste to candies, chocolates, and desserts.[8]
Quantitative Usage Levels in Food Products:
| Food Category | Recommended Concentration (ppm) | Purpose |
| Fruit-flavored products | up to 30 | Flavor Enhancement |
| General Food Products | 5 - 75 | Sweetness Potentiation |
| Flavor Modification | 2 - 250 | To create a smooth and harmonious flavor |
Experimental Protocol: Sensory Evaluation of Maltol as a Flavor Enhancer in a Model Beverage
This protocol outlines a method for conducting a sensory evaluation to determine the flavor-enhancing properties of Maltol in a model orange-flavored beverage.
1. Objective: To assess the impact of different concentrations of Maltol on the perceived sweetness, orange flavor intensity, and overall acceptability of an orange-flavored beverage.
2. Materials:
- This compound (food grade)
- Sucrose
- Citric acid
- Orange flavor emulsion
- Deionized water
- Volumetric flasks, beakers, and pipettes
- Sensory evaluation booths
- Computerized sensory data collection system (or paper ballots)
3. Panelist Selection:
- Recruit 20-30 untrained panelists who are regular consumers of fruit beverages.
- Screen panelists for any allergies or sensitivities to the ingredients.
4. Sample Preparation:
- Prepare a base orange beverage formulation:
- 10% Sucrose (w/v)
- 0.2% Citric acid (w/v)
- 0.1% Orange flavor emulsion (v/v)
- Dissolve all ingredients in deionized water.
- Prepare test samples by adding Maltol to the base formulation at the following concentrations:
- Sample A (Control): 0 ppm Maltol
- Sample B: 15 ppm Maltol
- Sample C: 30 ppm Maltol
- Sample D: 50 ppm Maltol
- Ensure all samples are prepared under identical conditions and are presented to panelists at a consistent temperature (e.g., 10°C).
5. Sensory Evaluation Procedure:
- Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
- Present the four samples to each panelist in a randomized and balanced order, coded with three-digit random numbers.
- Provide panelists with unsalted crackers and water to cleanse their palate between samples.
- Instruct panelists to evaluate each sample for the following attributes on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely):
- Sweetness intensity
- Orange flavor intensity
- Overall acceptability
- Collect data using a computerized system or paper ballots.
6. Data Analysis:
- Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
- If significant differences are found, perform a post-hoc test (e.g., Tukey's HSD) to identify which sample means are significantly different from each other.
- Present the results in tables and graphs.
7. Expected Outcome: The results are expected to show a significant increase in perceived sweetness and orange flavor intensity with increasing concentrations of Maltol, potentially leading to higher overall acceptability at optimal concentrations.
Applications in the Cosmetic Industry
In the cosmetic industry, this compound is utilized for its pleasant fragrance and potential functional properties, including antioxidant and skin-lightening effects.[4][5]
Application Notes:
-
Fragrance: Maltol's sweet, caramel-like scent makes it a popular ingredient in perfumes, lotions, creams, and other personal care products to enhance their fragrance profile.[8][4]
-
Antioxidant: Maltol has demonstrated antioxidant properties, which may help protect the skin from oxidative stress caused by free radicals.[10]
-
Skin Lightening: Research suggests that Maltol can inhibit melanogenesis, the process of melanin production in the skin. It has been shown to reduce melanin content and tyrosinase activity in melanoma cells, indicating its potential as a skin-lightening agent.[5]
Experimental Protocol: In Vitro Assessment of Tyrosinase Inhibition by Maltol
This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on mushroom tyrosinase activity, a common screening method for potential skin-lightening agents.
1. Objective: To determine the concentration-dependent inhibitory effect of Maltol on mushroom tyrosinase activity.
2. Materials:
- This compound
- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxy-L-phenylalanine)
- Kojic acid (positive control)
- Phosphate buffer (pH 6.8)
- 96-well microplate reader
- Micropipettes
3. Solution Preparation:
- Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
- Prepare a stock solution of L-DOPA in phosphate buffer.
- Prepare stock solutions of Maltol and Kojic acid in a suitable solvent (e.g., ethanol or DMSO, diluted with phosphate buffer). Create a series of dilutions to test a range of concentrations.
4. Assay Procedure:
- In a 96-well plate, add the following to each well in the specified order:
- 20 µL of phosphate buffer (for blank) or test sample (Maltol or Kojic acid at various concentrations).
- 140 µL of phosphate buffer.
- 20 µL of mushroom tyrosinase solution.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
- Immediately measure the absorbance at 475 nm using a microplate reader every minute for 20 minutes.
5. Data Analysis:
- Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of tyrosinase inhibition for each concentration using the following formula:
- % Inhibition = [(V_control - V_sample) / V_control] * 100
- Where V_control is the reaction rate of the control (without inhibitor) and V_sample is the reaction rate with the test sample.
- Plot the percentage of inhibition against the concentration of Maltol and Kojic acid.
- Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both Maltol and Kojic acid from the dose-response curve.
6. Expected Outcome: The results are expected to demonstrate that Maltol inhibits tyrosinase activity in a concentration-dependent manner, with a calculable IC50 value that can be compared to the positive control, Kojic acid.
Mandatory Visualizations
Signaling Pathway of Maltol in Melanogenesis Inhibition
Maltol has been shown to inhibit melanogenesis by downregulating the expression of key enzymes such as tyrosinase and tyrosinase-related protein 1 (TYRP1). This effect is potentially mediated through the modulation of signaling pathways that regulate the transcription of these enzymes.
References
- 1. Sensory evaluation of mixtures of maltitol or aspartame, sucrose and an orange aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodadditives.net [foodadditives.net]
- 3. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Maltol And Ethyl Maltol Market Size, Future Growth and Forecast 2033 [strategicrevenueinsights.com]
- 5. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maltol, a Food Flavoring Agent, Attenuates Acute Alcohol-Induced Oxidative Damage in Mice [mdpi.com]
- 7. phexcom.com [phexcom.com]
- 8. What are the properties, scope of application, dosage and precautions of maltol and ethyl maltol? - China Chemical Manufacturer [longchangextracts.com]
- 9. researchgate.net [researchgate.net]
- 10. Maltol | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4H-pyran-4-one
Welcome to the technical support center for the synthesis of 3-Methyl-4H-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound is commonly synthesized from precursors such as triacetic acid lactone or through multicomponent reactions involving β-ketoesters like ethyl acetoacetate. One established method involves the decarboxylation of dehydroacetic acid.
Q2: I am experiencing a low yield of this compound. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or inefficient mixing.
-
Side reactions: Competing side reactions can consume starting materials and reduce the formation of the desired product.
-
Suboptimal reagent concentration: The molar ratios of your reactants are critical and deviations can lead to the formation of byproducts.
-
Catalyst deactivation: If a catalyst is used, it may have lost its activity.
-
Product degradation: The product might be unstable under the reaction or work-up conditions.
-
Inefficient purification: Significant loss of product can occur during the purification steps.
Q3: How can I optimize the reaction conditions to improve the yield?
A3: Optimization is a systematic process. Consider the following parameters:
-
Temperature: Gradually vary the reaction temperature to find the optimal point where the rate of the main reaction is maximized while minimizing side reactions.
-
Reaction Time: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Screen a variety of solvents with different polarities.
-
Catalyst: If applicable, screen different catalysts and optimize the catalyst loading.
Q4: What are some common side products in the synthesis of this compound?
A4: Depending on the synthetic route, common side products can include unreacted starting materials, polymeric materials, and products from competing condensation or rearrangement reactions. For instance, in multicomponent reactions, various pyran derivatives can be formed.
Q5: What is the recommended method for purifying this compound?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Column chromatography can also be employed for purification, especially for removing impurities with similar solubility profiles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Reagents or Poor Reagent Quality | Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, IR, melting point). Use freshly distilled or purified reagents if necessary. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress over time using TLC or HPLC to ensure it has reached completion. |
| Ineffective Catalyst | If using a catalyst, ensure it is active. Consider trying a different catalyst or increasing the catalyst loading. Some reactions for pyran synthesis have shown good yields with catalysts like KOH loaded on CaO. |
Problem 2: Presence of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Side Reactions | Adjust the reaction conditions (temperature, concentration, catalyst) to favor the desired reaction pathway. Lowering the temperature can sometimes increase selectivity. |
| Decomposition of Starting Material or Product | Check the stability of your compounds under the reaction conditions. It may be necessary to use milder conditions or protect certain functional groups. |
| Non-optimal Stoichiometry | Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of byproducts. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Highly Soluble in the Work-up Solvent | If performing an aqueous work-up, ensure the pH is adjusted to minimize the solubility of your product. Use a different extraction solvent if necessary. |
| Inefficient Recrystallization | Screen a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization. Ensure the solution is fully saturated before cooling and that cooling occurs slowly to promote the formation of pure crystals. |
| Formation of an Oil Instead of Crystals | This can happen if the product has a low melting point or if impurities are present. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure product. If the product is an oil at room temperature, consider purification by column chromatography. |
Experimental Protocols
General Protocol for Three-Component Synthesis of a 4H-Pyran Derivative
This protocol is adapted from general methods for synthesizing 4H-pyran derivatives and may need to be modified for the specific synthesis of this compound.
Materials:
-
An appropriate aldehyde (e.g., acetaldehyde for the methyl group at the 3-position, though this is a simplification and may not be the direct precursor)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Malononitrile
-
Catalyst (e.g., piperidine, triethylamine, or a solid-supported base)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the chosen base (e.g., 2-3 drops of piperidine).
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes how reaction conditions can affect the yield of 4H-pyran derivatives, based on general findings in the literature. This data is illustrative and specific optimization for this compound is recommended.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Catalyst | None | Low | Piperidine | Moderate | KOH/CaO | High |
| Solvent | Toluene | Low | Dichloromethane | Moderate | Ethanol | High |
| Temperature | Room Temp | Moderate | 50 °C | High | Reflux | Varies |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low product yield in the synthesis.
Technical Support Center: Purification of 3-Methyl-4H-pyran-4-one and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-Methyl-4H-pyran-4-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most common purification techniques for this class of compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the reaction. For many derivatives, a simple recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, can yield highly pure material.[1][2][3][4][5][6] Column chromatography using silica gel is employed for more challenging separations where impurities have similar polarities to the product.[1][7][8]
Q2: I am observing a low yield after purification. What are the potential causes and solutions?
A2: Low recovery of your target compound can stem from several factors:
-
Inappropriate Recrystallization Solvent: The compound may have high solubility in the chosen solvent even at low temperatures, leading to significant loss in the mother liquor.
-
Suboptimal Column Chromatography Conditions: The chosen eluent system may not be effective in separating the product from impurities, leading to the collection of mixed fractions and subsequent loss during attempts to re-purify.
-
Product Degradation: Some pyranone derivatives can be sensitive to prolonged heating or acidic/basic conditions, which might be encountered during purification.
To improve your yield, consider optimizing the solvent system for recrystallization by testing various solvents and solvent mixtures. For column chromatography, a systematic evaluation of different eluent systems with varying polarities is recommended.
Q3: My purified product still shows impurities in the NMR spectrum. What are these common impurities?
A3: Common impurities can include residual solvents from the reaction or purification, unreacted starting materials, and side-products from the synthesis. For example, in syntheses involving ethyl acetoacetate, unreacted starting material or byproducts from its self-condensation can be present. When dehydroacetic acid is used as a precursor, side-products from its decomposition or rearrangement might be observed. Careful analysis of the reaction by Thin Layer Chromatography (TLC) before workup can help in identifying the number and polarity of the impurities, guiding the choice of purification strategy.[8]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out / No crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Try using a lower boiling point solvent. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add a seed crystal of the pure compound. |
| Crystals form too quickly | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent to the solution. - Allow the solution to cool more slowly by insulating the flask. |
| Poor recovery of the product | The compound is too soluble in the recrystallization solvent. | - Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. - Place the flask in an ice bath or refrigerator to maximize crystal precipitation before filtration. |
| Colored impurities in crystals | The impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The eluent system is not optimal. | - Test different solvent systems with varying polarities. A good starting point for pyranones is a mixture of hexanes and ethyl acetate.[1][7][8] - If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent. - If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent. |
| Product co-elutes with an impurity | The polarity of the product and the impurity are very similar in the chosen eluent system. | - Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[7] |
| Streaking of spots on TLC/Column | The compound is interacting too strongly with the silica gel, or the sample is overloaded. | - Add a small amount of a polar modifier like methanol or acetic acid to the eluent. - Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. - Use a smaller amount of sample relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:50 ratio of sample to silica gel by weight.[1] |
| Low recovery from the column | The compound is irreversibly adsorbed onto the silica gel. | - This can happen with very polar compounds. Consider using a less polar stationary phase like alumina. - Flush the column with a very polar solvent (e.g., methanol) at the end of the separation to try and recover any remaining compound. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate eluent system that provides good separation of the desired product from impurities (target Rf value is typically between 0.2 and 0.4).[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.[1][9] Allow the silica to settle, ensuring an evenly packed stationary phase without any air bubbles.[1][9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the elution. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.[7]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Visualizing Purification Workflows
Troubleshooting a Failed Recrystallization
Caption: A decision tree for troubleshooting common issues encountered during recrystallization.
General Workflow for Column Chromatography Purification
Caption: A standard workflow for the purification of a compound using column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Methyl-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4H-pyran-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, starting from the readily available dehydroacetic acid. The primary synthetic route involves:
-
Deacetylation of dehydroacetic acid to yield 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone).
-
Carboxylation of triacetic acid lactone to form 4-hydroxy-6-methyl-2-pyrone-3-carboxylic acid.
-
Decarboxylation of the carboxylic acid intermediate to produce the final product, this compound.
Problem 1: Low Yield in Deacetylation of Dehydroacetic Acid
Question: I am experiencing a low yield of 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone) from the deacetylation of dehydroacetic acid. What are the possible causes and solutions?
Answer:
Low yields in this step are often attributed to incomplete reaction or degradation of the product. Here are some common causes and troubleshooting suggestions:
-
Insufficient Acid Concentration or Temperature: The deacetylation is typically carried out in concentrated sulfuric acid at elevated temperatures (around 120-140°C)[1][2]. Ensure that the sulfuric acid concentration is adequate and the reaction temperature is maintained within the optimal range.
-
Reaction Time: The reaction requires sufficient time for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Product Degradation: Prolonged exposure to high temperatures and strong acid can lead to the degradation of the product. Avoid excessively high temperatures or extended reaction times beyond what is necessary for complete conversion.
-
Work-up Procedure: The product is precipitated by pouring the reaction mixture onto ice. Ensure rapid and efficient cooling to maximize precipitation and minimize dissolution in the acidic aqueous solution. Washing the precipitate with ice-cold water helps remove residual acid without significant product loss.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Acid | Concentrated H₂SO₄ | Incomplete reaction |
| Temperature | 120-140 °C | Low temperature: slow/incomplete reaction; High temperature: degradation |
| Reaction Time | Monitor by TLC | Too short: incomplete reaction; Too long: product degradation |
| Work-up | Pouring onto ice | Slow cooling can lead to side reactions or product decomposition |
Problem 2: Inefficient Carboxylation of Triacetic Acid Lactone
Question: My carboxylation of 4-hydroxy-6-methyl-2-pyrone to 4-hydroxy-6-methyl-2-pyrone-3-carboxylic acid is giving low yields. How can I improve this?
Answer:
The carboxylation of 4-hydroxy-6-methyl-2-pyrone is analogous to the Kolbe-Schmitt reaction and is sensitive to reaction conditions. Here are key factors to consider:
-
Nature of the Alkali Metal: The choice of alkali metal hydroxide is crucial. Potassium hydroxide is often preferred as it tends to favor para-carboxylation in phenolic systems, which corresponds to the desired C3 carboxylation in this pyrone system[3].
-
Pressure and Temperature: The Kolbe-Schmitt reaction typically requires high pressure of carbon dioxide and elevated temperatures to proceed efficiently[3]. Ensure your reaction setup can safely handle the required pressure and that the temperature is optimal for the substrate. Insufficient pressure or temperature will result in low conversion.
-
Anhydrous Conditions: The presence of water can be detrimental to the reaction by protonating the phenoxide-like species, reducing its nucleophilicity. Ensure all reagents and solvents are thoroughly dried before use.
-
Side Reactions: Dicarboxylation or carboxylation at other positions, though less likely at the C5 position due to steric hindrance, can occur under non-optimal conditions. Analyze your crude product by NMR or LC-MS to identify any potential isomeric byproducts.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | Potassium Hydroxide | Use of other bases might alter regioselectivity or yield |
| CO₂ Pressure | High pressure (e.g., 100 atm) | Low pressure leads to poor conversion |
| Temperature | Elevated (e.g., 125 °C) | Sub-optimal temperature can result in slow or no reaction |
| Atmosphere | Anhydrous | Presence of water reduces the nucleophilicity of the substrate |
Problem 3: Incomplete Decarboxylation or Product Degradation
Question: During the final decarboxylation step to get this compound, I'm either getting back my starting material or observing significant product degradation. What should I do?
Answer:
The decarboxylation of 4-hydroxy-6-methyl-2-pyrone-3-carboxylic acid is typically achieved by heating. The success of this step is highly dependent on the temperature and reaction environment.
-
Insufficient Temperature: Decarboxylation is a thermally driven process. If the temperature is too low, the reaction will be slow or incomplete. A temperature above 150°C is generally required[4].
-
Overheating and Thermal Degradation: While a high temperature is necessary, excessive heat or prolonged heating times can lead to the thermal degradation of the desired this compound product. It is crucial to find the optimal temperature and duration for the reaction. Consider performing the reaction under a stream of inert gas to remove CO₂ and drive the reaction to completion, which may allow for a lower reaction temperature[5].
-
Acid/Base Catalysis: While often performed thermally, the decarboxylation of similar compounds can sometimes be influenced by the presence of trace acids or bases. Ensure the starting material is free from significant acidic or basic impurities from the previous step.
-
Purification: The crude product may contain unreacted starting material and degradation byproducts. Purification by vacuum distillation or sublimation is often effective for separating the volatile this compound from less volatile impurities.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | >150 °C (monitor carefully) | Too low: incomplete reaction; Too high: product degradation |
| Atmosphere | Inert gas stream (e.g., N₂) | Can help drive the reaction to completion at a lower temperature |
| Purity of Starting Material | Free from strong acids/bases | Impurities can catalyze side reactions |
| Purification | Vacuum distillation/sublimation | Essential to isolate the pure product from non-volatile impurities |
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the synthesis of this compound from dehydroacetic acid?
A1: The overall yield is a product of the yields of the three individual steps. The deacetylation of dehydroacetic acid can proceed in good yield, often around 80%[4]. The yields for the carboxylation and decarboxylation steps can be more variable and are highly dependent on the optimization of reaction conditions. A well-optimized multi-step synthesis might achieve an overall yield in the range of 40-60%.
Q2: Are there any major side products I should be aware of during the synthesis?
A2: Yes, potential side products include:
-
In the deacetylation step: Incomplete reaction will leave unreacted dehydroacetic acid. Over-reaction or side reactions can lead to ring-opened or other degradation products.
-
In the carboxylation step: Besides unreacted starting material, potential side products include isomers from carboxylation at other positions on the pyrone ring, although these are generally less favored. Dicarboxylation is also a possibility under harsh conditions.
-
In the decarboxylation step: The primary impurity is often the unreacted carboxylic acid starting material. At excessively high temperatures, thermal degradation can lead to a variety of smaller, volatile byproducts or polymeric material.
Q3: What are the recommended purification methods for the final product, this compound?
A3: this compound is a relatively volatile solid. The most common and effective purification methods are:
-
Vacuum Distillation: This method is effective for separating the product from non-volatile impurities and unreacted starting material from the decarboxylation step.
-
Sublimation: Sublimation is another excellent technique for obtaining high-purity product, as it effectively separates the volatile this compound from non-volatile contaminants.
-
Recrystallization: Recrystallization from a suitable solvent can also be used, although finding an appropriate solvent that provides good differential solubility may require some experimentation.
Experimental Protocols
Synthesis of 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone) from Dehydroacetic Acid
-
In a round-bottom flask, carefully add dehydroacetic acid to concentrated sulfuric acid (a common ratio is 1:2 to 1:3 w/v).
-
Heat the mixture with stirring to 135-140°C for 30-60 minutes[1]. The solution should become homogeneous.
-
Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane) until the dehydroacetic acid spot is no longer visible.
-
Allow the reaction mixture to cool slightly before carefully and slowly pouring it over a large excess of crushed ice with vigorous stirring.
-
A white to pale yellow precipitate of 4-hydroxy-6-methyl-2-pyrone will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. The yield is typically in the range of 80-90%.
Carboxylation of 4-Hydroxy-6-methyl-2-pyrone (Illustrative Protocol based on Kolbe-Schmitt Reaction)
Note: This reaction requires a high-pressure reactor and should only be performed with appropriate safety precautions.
-
Place dry 4-hydroxy-6-methyl-2-pyrone and finely powdered anhydrous potassium carbonate in a high-pressure autoclave.
-
Seal the autoclave and purge it with dry carbon dioxide gas.
-
Pressurize the autoclave with carbon dioxide to approximately 100 atm.
-
Heat the mixture to around 150-180°C with stirring for several hours.
-
After the reaction period, cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.
-
Dissolve the solid reaction mixture in water and acidify with a strong acid (e.g., concentrated HCl) to a low pH.
-
The product, 4-hydroxy-6-methyl-2-pyrone-3-carboxylic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Synthesis of this compound via Decarboxylation
-
Place the dry 4-hydroxy-6-methyl-2-pyrone-3-carboxylic acid in a distillation apparatus suitable for vacuum distillation or a sublimation apparatus.
-
Heat the solid under vacuum or at atmospheric pressure under a slow stream of an inert gas (e.g., nitrogen).
-
The decarboxylation will occur upon heating, and the this compound product will distill or sublime.
-
Collect the product as a colorless solid. The temperature required for decarboxylation and subsequent distillation/sublimation will need to be determined empirically but is expected to be above 150°C[4][5].
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]
- 5. US3474113A - Synthesis of 4-pyrones - Google Patents [patents.google.com]
Stability issues and degradation of 3-Methyl-4H-pyran-4-one
This technical support center provides guidance on the stability issues and degradation of 3-Methyl-4H-pyran-4-one for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. The information provided herein is based on the known behavior of structurally similar 4H-pyran-4-one derivatives and general principles of heterocyclic chemistry. It is crucial to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the behavior of the parent compound, 4H-pyran, and its derivatives, this compound is likely susceptible to degradation under several conditions:
-
Atmospheric Oxygen: 4H-pyran is known to be unstable in the presence of air, potentially leading to polymerization and discoloration.[1] This sensitivity may be shared by its methylated derivative.
-
Light (Photodegradation): Many heterocyclic compounds are photolabile, and pyran derivatives can be sensitive to light exposure, which may induce degradation.[2]
-
pH Extremes (Hydrolysis): The 4H-pyran-4-one ring can be susceptible to hydrolysis under both acidic and basic conditions, potentially leading to ring-opening or other rearrangements.[2][3]
-
Elevated Temperatures (Thermal Degradation): While many pyran derivatives exhibit good thermal stability, excessive heat can lead to decomposition.[4] The presence and position of methyl groups can influence the thermal decomposition pathways.[5]
-
Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the pyran ring.[6]
Q2: How should I properly store this compound?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Protection from Light: Keep in an amber vial or a light-proof container.
-
Cool and Dry Place: Store in a refrigerator or a cool, dry place to minimize thermal degradation and hydrolysis from atmospheric moisture.
-
Tightly Sealed Container: Ensure the container is well-sealed to prevent exposure to air and moisture.
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A color change, such as darkening or turning brown, is a common indicator of degradation in 4H-pyran-4-one compounds.[1] This is often due to oxidation or polymerization upon exposure to air and/or light. It is advisable to re-analyze the purity of the sample before use.
Q4: My experimental results are inconsistent when using this compound. Could stability be an issue?
Yes, inconsistent results can be a sign of compound degradation. If the compound degrades in your experimental medium (e.g., aqueous buffers, cell culture media), the effective concentration will decrease over time, leading to variability. It is crucial to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Degradation of the compound. | 1. Review storage conditions. Ensure the compound is protected from light, air, and moisture. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Decreased potency or activity in biological assays | Degradation in the assay medium. | 1. Assess the stability of the compound in the assay buffer/medium over the time course of the experiment. 2. Consider preparing fresh stock solutions more frequently. 3. If degradation is rapid, explore the use of stabilizing agents or modify the assay protocol to minimize exposure to harsh conditions. |
| Physical changes in the solid compound (e.g., clumping, discoloration) | Absorption of moisture, oxidation, or polymerization. | 1. Store the compound in a desiccator. 2. If clumping occurs, gently grind the powder in a dry, inert atmosphere before weighing. 3. If significant discoloration is observed, the purity should be re-assessed. |
| Poor solubility or precipitation in aqueous solutions | Potential degradation to less soluble products or pH-dependent effects. | 1. Check the pH of the solution. The solubility of heterocyclic compounds can be highly pH-dependent. 2. Use freshly prepared solutions. 3. Consider the use of co-solvents, but first verify their compatibility with the compound and the experimental system. |
Quantitative Stability Data
| Condition | Parameter | Time Point | % Degradation (Hypothetical) | Appearance of Solution |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24 h | 15% | Colorless |
| 48 h | 28% | Faint yellow tint | ||
| Basic Hydrolysis | 0.1 M NaOH, RT | 2 h | 45% | Yellow |
| 8 h | >90% | Brown | ||
| Oxidative | 3% H₂O₂, RT | 24 h | 20% | Colorless |
| Thermal (Solid) | 80 °C | 7 days | 5% | No change |
| Photolytic (Solution) | ICH Q1B | 24 h | 35% | Light yellow |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.[4][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
HPLC system with a suitable detector (e.g., UV/DAD) and column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80 °C).
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.
-
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Photolytic Degradation (Solution):
-
Expose a solution of the compound (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
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Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage degradation.
-
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Spectroscopic Analysis of 3-Methyl-4H-pyran-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 3-Methyl-4H-pyran-4-one.
I. Spectroscopic Data Reference (for related compounds)
Since publicly available, comprehensive spectral data for this compound is limited, the following tables provide reference data for structurally similar compounds: 3-Hydroxy-2-methyl-4H-pyran-4-one and 4H-Pyran-4-one. These values can serve as a useful guide for interpreting your own spectra.
Table 1: 1H NMR Spectral Data of 3-Hydroxy-2-methyl-4H-pyran-4-one
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| -CH3 | ~2.1-2.3 | s |
| H-5 | ~6.2-6.4 | d |
| H-6 | ~7.6-7.8 | d |
| -OH | Variable | br s |
Table 2: 13C NMR Spectral Data of 3-Hydroxy-2-methyl-4H-pyran-4-one [1]
| Carbon | Chemical Shift (δ) in ppm |
| -CH3 | ~14-16 |
| C-2 | ~145-147 |
| C-3 | ~138-140 |
| C-4 (C=O) | ~173-175 |
| C-5 | ~115-117 |
| C-6 | ~153-155 |
Table 3: Key IR Absorption Bands for 4H-Pyran-4-one Derivatives [2]
| Functional Group | Wavenumber (cm-1) | Intensity |
| C=O (Ketone) | 1630-1660 | Strong |
| C=C (Alkene) | 1600-1650 | Medium to Strong |
| C-O-C (Ether) | 1200-1300 | Strong |
| C-H (sp2) | 3000-3100 | Medium |
| C-H (sp3) | 2850-3000 | Medium |
Table 4: Common Mass Spectrometry Fragments for 4H-Pyran-4-one Core [3]
| Fragment | Description |
| [M]+• | Molecular Ion |
| [M-CO]+• | Loss of Carbon Monoxide |
| [M-CH3]+ | Loss of a Methyl Radical |
| [M-H2O]+• | Loss of Water (if hydroxylated) |
II. Troubleshooting Guides & FAQs
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the peaks in my 1H NMR spectrum of this compound broader than expected?
Answer: Peak broadening in NMR can arise from several factors:
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Poor Shimming: The magnetic field homogeneity may not be optimized. Try re-shimming the instrument.
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Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and peak broadening. Diluting your sample may help.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials can cause significant line broadening. Ensure your sample and NMR tube are free from such contaminants.
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Chemical Exchange: If your sample contains impurities or is degrading, protons may be undergoing chemical exchange, leading to broadened signals.
Question: The chemical shifts in my 1H NMR spectrum do not match the expected values for this compound. What could be the cause?
Answer: Discrepancies in chemical shifts can be attributed to:
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Solvent Effects: The chemical shifts of protons can be influenced by the solvent used. Ensure you are comparing your spectrum to reference data obtained in the same deuterated solvent.
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Concentration Effects: As mentioned, high concentrations can lead to shifts in resonance frequencies.
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Temperature Variations: Temperature can affect chemical shifts, especially for protons involved in hydrogen bonding.
-
Incorrect Referencing: Ensure your spectrum is correctly referenced to the residual solvent peak or an internal standard like TMS.
Question: I am seeing unexpected signals in my NMR spectrum. What are they?
Answer: Unexpected peaks are often due to:
-
Solvent Impurities: Residual protic solvents (e.g., water, acetone) are a common source of extraneous peaks.
-
Starting Materials or Byproducts: If the synthesis of your this compound was incomplete or produced side reactions, you may be observing signals from these other species.
-
Contamination: Contamination from glassware or spatulas can introduce impurities.
B. Infrared (IR) Spectroscopy
Question: My IR spectrum of this compound is showing a very broad absorption in the 3200-3500 cm-1 region. What is this?
Answer: A broad peak in this region is characteristic of an O-H stretching vibration, which typically indicates the presence of water or an alcohol. This could be due to:
-
Moisture in the Sample: The compound may have absorbed moisture from the atmosphere.
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Incomplete Reaction: If a hydroxyl-containing precursor was used in the synthesis, its presence would result in this peak.
Question: The carbonyl (C=O) peak in my IR spectrum is at a lower/higher wavenumber than expected. Why?
Answer: The position of the carbonyl absorption is sensitive to its electronic environment:
-
Conjugation: The pyranone ring system is conjugated, which typically lowers the C=O stretching frequency.
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Hydrogen Bonding: If there are hydroxyl groups present (e.g., from impurities), hydrogen bonding to the carbonyl oxygen can further lower the wavenumber.
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Solvent Effects (for solution IR): The polarity of the solvent can influence the position of the carbonyl peak.
C. Mass Spectrometry (MS)
Question: I don't see the molecular ion peak in the mass spectrum of my this compound. Is something wrong?
Answer: The absence of a molecular ion peak can occur, especially with electron ionization (EI) which is a "hard" ionization technique. The molecular ion may be unstable and fragment completely. Consider using a "softer" ionization technique like chemical ionization (CI) or electrospray ionization (ESI) to increase the likelihood of observing the molecular ion.
Question: What are the expected major fragments in the EI mass spectrum of this compound?
Answer: Based on the fragmentation of similar pyranone structures, you can expect to see fragments corresponding to:
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Loss of CO: A common fragmentation pathway for cyclic ketones.
-
Loss of a methyl group: Cleavage of the methyl substituent.
-
Ring opening and subsequent fragmentations.
III. Experimental Protocols
A. NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
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Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
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Acquire the 1H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
For 13C NMR, a larger number of scans will be necessary due to the lower natural abundance of 13C.
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B. IR Sample Preparation and Analysis (Thin Solid Film Method)[4]
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Sample Preparation:
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Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.
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Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
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Allow the solvent to fully evaporate, leaving a thin film of your compound on the plate.[4]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the spectrum of your sample. The instrument software will automatically ratio the sample spectrum against the background.
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C. Electron Ionization Mass Spectrometry (EI-MS) Procedure[1]
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a solution.
-
-
Ionization and Analysis:
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In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1]
-
This causes ionization and fragmentation of the molecules.
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The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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A detector records the abundance of each ion, generating the mass spectrum.
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IV. Visualizations
Caption: A typical experimental workflow for the spectroscopic analysis of this compound.
Caption: A troubleshooting decision tree for common NMR spectroscopy issues.
References
Technical Support Center: Optimization of Catalyst Use in 3-Methyl-4H-pyran-4-one Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic synthesis of 3-Methyl-4H-pyran-4-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound and related pyranone derivatives.
Issue 1: Low or No Product Yield
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Question: My reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I improve the yield?
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Answer: Low product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
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Catalyst Activity: The chosen catalyst may have low activity or may have degraded.
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Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, desiccated). Consider screening a different class of catalyst (e.g., switching from a Lewis acid to a base catalyst) as catalyst performance can be highly substrate-dependent.
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Reaction Conditions: The reaction temperature, time, or solvent may not be optimal.
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Solution: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to side product formation. Optimize the reaction time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] The choice of solvent is also critical; for some base-catalyzed reactions, solvent-free conditions have been shown to significantly improve yields.[1]
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Purity of Reagents: Impurities in the starting materials can interfere with the reaction or poison the catalyst.
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Solution: Use high-purity, anhydrous reagents and solvents, as water can deactivate many catalysts, particularly Lewis acids.
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Catalyst Loading: The amount of catalyst used may be insufficient or excessive.
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Solution: Perform a catalyst loading study to determine the optimal concentration. For instance, in the synthesis of 4H-pyran derivatives using KOH-loaded CaO, increasing the KOH loading up to 20% improved the yield, while higher amounts led to a decrease.
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Issue 2: Catalyst Deactivation and Reusability
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Question: My catalyst appears to lose activity after one or a few reaction cycles. What causes catalyst deactivation and how can I regenerate it?
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Answer: Catalyst deactivation can be caused by several mechanisms, including poisoning, fouling, and thermal degradation.
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Catalyst Poisoning: Certain functional groups or impurities in the reaction mixture can irreversibly bind to the active sites of the catalyst.
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Solution: Ensure the purity of all reactants and solvents. Common poisons for metal catalysts include sulfur and nitrogen-containing compounds.
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Fouling: The deposition of carbonaceous materials (coke) or non-volatile byproducts on the catalyst surface can block active sites.
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Solution: For solid catalysts, a common regeneration procedure involves washing with a suitable solvent to remove adsorbed species. For coke deposition, a calcination step (heating in the presence of air or oxygen) can sometimes burn off the carbonaceous deposits. However, the regeneration protocol is highly dependent on the nature of the catalyst and the deactivation mechanism.
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Leaching: The active catalytic species may dissolve into the reaction medium, leading to a loss of the heterogeneous catalyst.
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Solution: After the reaction, filter the catalyst and wash it thoroughly with a solvent that dissolves the product but not the catalyst. Dry the catalyst under vacuum before reusing it.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble isolating the pure this compound from the reaction mixture. What are common impurities and effective purification strategies?
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Answer: Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, and side products.
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Catalyst Residues: Homogeneous catalysts can be difficult to remove.
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Side Products: Depending on the reaction conditions, various side products can form. Common side reactions in pyran synthesis include self-condensation of the starting materials or polymerization.
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Solution: Optimize reaction conditions (temperature, reaction time) to minimize the formation of side products. Standard purification techniques such as column chromatography on silica gel are often effective for separating the desired product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed to obtain highly pure product.
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Data Presentation: Catalyst Performance in 4H-Pyran-4-one Synthesis
The following tables summarize quantitative data for various catalysts used in the synthesis of 4H-pyran-4-one derivatives. Note: Data for the specific synthesis of this compound is limited; therefore, data for closely related structures are presented to provide a comparative overview.
Table 1: Comparison of Catalysts for the Synthesis of 2-amino-3-cyano-4-phenyl-6-methyl-4H-pyran
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Al2O3 | Catalytic amount | Solvent-free | 60 | 3 h | 50 | [1] |
| Fe2O3 | Catalytic amount | Solvent-free | 60 | 3 h | 35 | [1] |
| CaO | Catalytic amount | Solvent-free | 60 | 3 h | 45 | [1] |
| KOH | Catalytic amount | Solvent-free | 60 | 1 h | 50 | [1] |
| 20% KOH loaded CaO | 10 mmol | Solvent-free | 60 | 10 min | 92 | [1] |
Table 2: Performance of CsOH/γ-Al2O3 in the Synthesis of various 4H-Pyran Derivatives
| Aldehyde | R group of β-ketoester | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl | 30 | 95 |
| 4-Chlorobenzaldehyde | Ethyl | 35 | 96 |
| 4-Methoxybenzaldehyde | Ethyl | 40 | 92 |
| Benzaldehyde | Isopropyl | 35 | 94 |
Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), and β-ketoester (1 mmol) in 25 ml ethanol at room temperature with 0.2g of CsOH/γ-Al2O3 catalyst.
Experimental Protocols
Protocol 1: Generalized Procedure for Base-Catalyzed Synthesis of 2-amino-3-cyano-6-methyl-4H-pyran Derivatives
This protocol is a generalized procedure based on the use of a heterogeneous base catalyst.
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Reactant Mixture Preparation: In a round-bottom flask, combine the desired aldehyde (1 mmol), malononitrile (1 mmol), and methyl acetoacetate (1 mmol).
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Catalyst Addition: Add the heterogeneous base catalyst (e.g., 20% KOH loaded on CaO, 10 mmol).
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Reaction: Stir the mixture at the optimized temperature (e.g., 60°C) for the required time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
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Work-up: After completion of the reaction, add ethanol to the reaction mixture to dissolve the product.
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Catalyst Separation: Filter the mixture to remove the solid catalyst.
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Product Isolation: Wash the recovered catalyst with warm ethanol. Combine the filtrates and evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Generalized Procedure for Lewis Acid-Catalyzed Synthesis of 2-Methyl-4H-pyran-4-one Derivatives
This protocol is a generalized procedure based on the use of a Lewis acid catalyst for the reaction of an acetylketene precursor with a terminal alkyne.
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Reactant and Catalyst Preparation: To a reaction vessel, add the acetylketene precursor (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one), the terminal alkyne, and the Lewis acid catalyst (e.g., IPrAuCl or PdCl2) in a suitable anhydrous solvent under an inert atmosphere.
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Reaction: Heat the reaction mixture to the optimized temperature and stir for the required duration. Monitor the reaction by TLC or GC.
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Quenching: Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Crystallization of 3-Methyl-4H-pyran-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Methyl-4H-pyran-4-one, with a focus on preventing and controlling polymorphism. The information provided is centered on its well-studied derivative, 3-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol, which is known to exhibit polymorphism.
Troubleshooting Guides
Issue 1: Uncontrolled or Mixed Polymorph Formation
Problem: My crystallization is yielding a mixture of polymorphs or an undesired polymorph of 3-Hydroxy-2-methyl-4H-pyran-4-one.
Possible Causes & Solutions:
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Solvent System: The choice of solvent is a critical factor in determining the resulting polymorphic form. Different solvents can stabilize different crystal packing arrangements through varying solute-solvent interactions.
-
Solution: Carefully select the solvent system based on the desired polymorph. For instance, Form 1 of Maltol has been successfully crystallized from an ethanol/water mixture, while Form 2 can be obtained from an ethanol solution equilibrated with heptane.[1] Experiment with solvents of different polarities and hydrogen bonding capabilities. A summary of solvent effects is provided in the quantitative data table below.
-
-
Cooling Rate: The rate at which the solution is cooled significantly impacts nucleation and crystal growth kinetics. Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the thermodynamically stable form.
-
Solution: Control the cooling rate precisely. For the thermodynamically stable form, a slow, controlled cooling profile is recommended. Conversely, a faster cooling rate or "shock cooling" might be employed to isolate a metastable form, though this can also lead to amorphous material.
-
-
Supersaturation Level: The level of supersaturation influences which polymorphic form will nucleate.
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Solution: Control the initial concentration and the cooling profile to manage the supersaturation level throughout the crystallization process. High supersaturation may lead to the nucleation of less stable forms.
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-
Impurities: The presence of impurities can inhibit the growth of certain crystal faces or act as templates for the nucleation of a specific polymorph.
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Solution: Ensure the starting material is of high purity. If a specific polymorph is consistently elusive, consider the deliberate addition of a small amount of a known impurity or a seed crystal of the desired polymorph.
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Issue 2: Poor Crystal Quality or Amorphous Material Formation
Problem: The crystallization yields small, poorly defined crystals, an oil, or an amorphous solid instead of the desired crystalline polymorph.
Possible Causes & Solutions:
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High Degree of Supersaturation: A very high level of supersaturation can lead to rapid, uncontrolled precipitation, resulting in amorphous material or very small crystals.
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Solution: Reduce the initial concentration of the solute or slow down the cooling rate to maintain a lower level of supersaturation.
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-
Inappropriate Solvent: The solubility of the compound in the chosen solvent may be too high or too low.
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Solution: Select a solvent in which the compound has moderate solubility at the desired crystallization temperature. Refer to the solubility data table below. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures is often ideal for cooling crystallization.
-
-
Agitation: The stirring rate can affect nucleation and crystal growth.
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Solution: Optimize the agitation speed. Gentle agitation is generally preferred to avoid secondary nucleation (breakage of existing crystals leading to new growth sites) which can result in a wide crystal size distribution.
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Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)?
A1: There are at least two well-characterized polymorphic forms of Maltol, commonly referred to as Form 1 and Form 2. These polymorphs exhibit different crystal packing arrangements primarily due to variations in intermolecular hydrogen bonding.[1] Form 1 consists of near-planar chains of molecules linked by hydrogen bonds, while Form 2 is characterized by mutually hydrogen-bonded dimers.[1]
Q2: How can I selectively crystallize Form 1 of Maltol?
A2: Form 1 of Maltol can be obtained by crystallization from an ethanol/water mixture.[1] A slow cooling crystallization method is generally recommended to obtain high-quality crystals of the thermodynamically stable form.
Q3: What conditions favor the crystallization of Form 2 of Maltol?
A3: Form 2 of Maltol has been successfully crystallized from an ethanol solution that is allowed to equilibrate with heptane vapor (vapor diffusion method).[1] This technique involves dissolving the compound in a good solvent (ethanol) and allowing a poor solvent (heptane) to slowly diffuse into the solution, gradually reducing the solubility and inducing crystallization.
Q4: How does the choice of solvent affect the polymorphic outcome?
A4: The solvent plays a crucial role in polymorphism by influencing the conformation of the solute molecules in the solution and through specific interactions (like hydrogen bonding) with the growing crystal faces. The polarity of the solvent is a key parameter. For Maltol, which is a polar molecule, its solubility is higher in polar solvents. The specific interactions between the solvent and the solute can stabilize the formation of a particular polymorph's crystal lattice.
Q5: How can I identify the polymorph I have crystallized?
A5: The most common and definitive methods for identifying polymorphs are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Each polymorph will have a unique PXRD pattern and a distinct melting point and thermal behavior profile in DSC analysis.
Q6: What is the importance of controlling polymorphism in drug development?
A6: Different polymorphs of a pharmaceutical compound can have significantly different physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. Controlling polymorphism is therefore critical to ensure consistent product quality, efficacy, and safety.
Quantitative Data
Table 1: Solubility of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) in Various Solvents at Different Temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 15 | ~1.2 |
| Water | Hot | Freely soluble |
| Ethanol | 25 | ~4.8 |
| Propylene Glycol | 25 | ~3.6 |
| Chloroform | 25 | Freely soluble |
| Benzene | 25 | Sparingly soluble |
| Diethyl Ether | 25 | Sparingly soluble |
| Petroleum Ether | 25 | Sparingly soluble |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Cooling Crystallization for Obtaining Form 1 of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)
-
Dissolution: Prepare a saturated solution of Maltol in a mixture of ethanol and water (e.g., 90:10 v/v) at an elevated temperature (e.g., 60 °C) with gentle stirring until all the solid has dissolved.
-
Filtration: While hot, filter the solution through a pre-warmed filter to remove any insoluble impurities.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container.
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Isolation: Once crystallization is complete, collect the crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum at a temperature well below the melting point.
Protocol 2: Vapor Diffusion for Obtaining Form 2 of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)
-
Preparation: Dissolve Maltol in a minimal amount of ethanol in a small, open vial.
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Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Diffusion: Add a layer of a poor solvent, such as heptane, to the bottom of the larger container, ensuring the level is below the top of the inner vial.
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Crystallization: Seal the outer container and leave it undisturbed at a constant temperature. The heptane vapor will slowly diffuse into the ethanol solution, reducing the solubility of Maltol and promoting crystallization over several days.
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Isolation: Carefully remove the inner vial and isolate the crystals.
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Drying: Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Experimental workflows for obtaining Form 1 and Form 2 of 3-Hydroxy-2-methyl-4H-pyran-4-one.
Caption: Troubleshooting logic for uncontrolled polymorphism in crystallization.
References
Technical Support Center: Enhancing the Biological Activity of 3-Methyl-4H-pyran-4-one Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with 3-methyl-4H-pyran-4-one derivatives. Our goal is to help you overcome common challenges and enhance the biological activity of your compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and biological evaluation of this compound derivatives.
| Question | Answer |
| My synthetic yield of the this compound derivative is consistently low. What are the common causes and how can I improve it? | Low yields can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure you are using the appropriate catalyst and solvent system, as the choice can significantly impact reaction efficiency. For instance, some syntheses benefit from basic catalysts like piperidine or N-methylmorpholine, while others may require acid catalysis. Reaction temperature and time are also critical; monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal duration. Secondly, side reactions can reduce the yield of your desired product. The formation of byproducts is often influenced by the purity of your starting materials, so ensure they are of high quality. Purification of the final product can also be a source of yield loss. Optimize your purification method, whether it's recrystallization or column chromatography, to minimize loss while achieving the desired purity. |
| The synthesized pyranone derivative has poor solubility in aqueous solutions for biological assays. How can I address this? | Poor aqueous solubility is a frequent challenge. One approach is to introduce hydrophilic functional groups to the pyranone scaffold, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, through chemical modification. Another strategy is to formulate the compound using solubilizing agents or delivery systems. For in vitro assays, dissolving the compound in a minimal amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with the aqueous assay medium is a standard practice. However, it's crucial to include a vehicle control in your experiments to account for any effects of the solvent. For in vivo studies, formulation strategies such as co-solvents, surfactants, or encapsulation in nanoparticles may be necessary. |
| My biological assay results for a series of derivatives are inconsistent or not reproducible. What are the potential sources of error? | Inconsistent results can arise from various sources. In cell-based assays, cell line integrity and passage number are critical; ensure you are using a consistent and healthy cell population. Reagent variability, including media, sera, and the test compounds themselves, can also lead to discrepancies. Prepare fresh solutions of your compounds for each experiment and ensure all other reagents are within their expiration dates. Pipetting errors, especially with small volumes, can introduce significant variability, so use calibrated pipettes and proper technique. Finally, the stability of the compound in the assay medium over the course of the experiment should be considered. A compound that degrades quickly will show variable activity. |
| I am not observing a clear structure-activity relationship (SAR) in my synthesized library of derivatives. What should I consider? | A lack of clear SAR can be due to several factors. The structural modifications made may not be targeting the key interaction points with the biological target. It is important to explore a diverse range of substituents at various positions on the this compound core to probe different chemical spaces (e.g., steric, electronic, and hydrophobic properties). The chosen biological assay may not be sensitive enough to detect subtle differences in activity between analogs. Consider using multiple assays or a more direct target-based assay if the mechanism of action is known. It is also possible that the compounds are acting through multiple mechanisms, which can complicate the SAR analysis. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of biological activity of this compound derivatives.
| Question | Answer |
| What are the key biological activities associated with this compound derivatives? | This compound and its derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties. Their potential as anticancer agents is particularly noteworthy, with some derivatives showing inhibitory activity against enzymes like cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. |
| Which structural features of this compound derivatives are generally important for their biological activity? | The biological activity is often influenced by the nature and position of substituents on the pyranone ring. For example, the introduction of aromatic or heterocyclic moieties can enhance anticancer and antimicrobial activities. The presence of specific functional groups, such as halogens or methoxy groups on these appended rings, can further modulate the potency. The overall lipophilicity and electronic properties of the molecule play a crucial role in its interaction with biological targets and its ability to cross cell membranes. |
| How can I predict the potential biological activity of a newly designed derivative? | In silico methods such as molecular docking can be valuable tools for predicting the binding affinity of your derivatives to a specific biological target. These computational approaches can help prioritize which compounds to synthesize and test, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on a series of tested compounds to predict the activity of new analogs. |
| What are the common mechanisms of action for the anticancer activity of these derivatives? | One of the key mechanisms reported for the anticancer activity of certain 4H-pyran derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2).[1] By inhibiting CDK2, these compounds can disrupt the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2] Some derivatives have also been shown to induce apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] |
Data Presentation
The following tables summarize quantitative data for the biological activity of selected this compound derivatives from published literature.
Table 1: Antioxidant Activity of 4H-Pyran Derivatives
| Compound ID | DPPH Scavenging IC50 (mM)[1] | Ferric Reducing Antioxidant Power (FRAP) EC50 (mM)[1] |
| 4d | - | - |
| 4g | 0.329 | 0.072 |
| 4j | 0.1941 | 0.074 |
| 4l | - | - |
| 4m | - | - |
| BHT (Standard) | 0.245 | 0.089 |
Note: '-' indicates data not reported in the cited source.
Table 2: Antibacterial Activity of 4H-Pyran Derivatives (MIC in µM)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 4g | 15.62 | 31.25 | >500 | >500 |
| 4j | 31.25 | 62.5 | >500 | >500 |
| Ampicillin (Standard) | 62.5 | 125 | 250 | 500 |
Source: Data adapted from a study on 4H-pyran derivatives.[1]
Table 3: Anticancer Activity of 4H-Pyran Derivatives against HCT-116 Cells
| Compound ID | IC50 (µM)[2] |
| 4d | 75.1 |
| 4k | 85.88 |
| Doxorubicin (Standard) | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging activity of this compound derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds dissolved in methanol
-
Methanol
-
Ascorbic acid or Butylated hydroxytoluene (BHT) as a standard
-
96-well plates
Procedure:
-
Prepare different concentrations of the test compounds and the standard in methanol.
-
In a 96-well plate, add 50 µL of each concentration of the test compound or standard to the wells.
-
Add 150 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing methanol and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the biological activity of this compound derivatives.
References
Validation & Comparative
A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyranone scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological performance of 3-Methyl-4H-pyran-4-one and its derivatives, including the closely related maltol and kojic acid, in various biological assays. The information presented herein is intended to assist researchers in navigating the therapeutic potential of this versatile class of compounds.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of pyranone derivatives have been extensively evaluated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential, typically represented as the half-maximal inhibitory concentration (IC50).
A study on a series of 4H-pyran derivatives against the HCT-116 human colorectal cancer cell line demonstrated that certain derivatives exhibit significant antiproliferative activity. For instance, compounds 4d and 4k in the study suppressed the proliferation of HCT-116 cells with IC50 values of 75.1 µM and 85.88 µM, respectively[1][2]. While direct comparative data for this compound was not available in this specific study, the results for other derivatives highlight the potential of the pyranone core in cancer therapy.
Kojic acid, another prominent pyranone derivative, and its derivatives have also demonstrated cytotoxicity against several cancer cell lines, including melanoma, hepatocellular carcinoma, ovarian cancer, breast cancer, and colon cancer[3].
Table 1: Comparative Cytotoxicity (IC50 µM) of Pyranone Derivatives against HCT-116 Cancer Cells
| Compound | IC50 (µM) | Reference |
| Pyranone Derivative 4d | 75.1 | [1][2] |
| Pyranone Derivative 4k | 85.88 | [1][2] |
Antioxidant Activity
The antioxidant capacity of pyranone derivatives is a key area of investigation, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.
Several 4H-pyran derivatives have shown potent free radical scavenging activities. In one study, compounds 4g and 4j displayed the most promising results, with IC50 values of 0.329 mM and 0.1941 mM, respectively, which were comparable to the standard antioxidant butylated hydroxytoluene (BHT) at 0.245 mM[2]. Maltol, a naturally occurring pyranone, is also recognized as a potent antioxidant[4]. Kojic acid and its derivatives are also known to possess antioxidant properties[3][5].
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50)
| Compound | IC50 (mM) | Reference |
| Pyranone Derivative 4g | 0.329 | [2] |
| Pyranone Derivative 4j | 0.1941 | [2] |
| Butylated Hydroxytoluene (BHT) | 0.245 | [2] |
Antimicrobial Efficacy
The antimicrobial potential of pyranone derivatives has been investigated against a range of pathogenic bacteria and fungi. The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Maltol, on its own, has shown limited antimicrobial activity. However, its efficacy can be significantly enhanced when combined with cationic surfactants[6]. Derivatives of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide have exhibited notable antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida krusei[7]. Kojic acid also possesses both antifungal and antibacterial properties[5].
Table 3: Comparative Antimicrobial Activity (MIC µg/mL) of a Pyranone Derivative
| Microorganism | 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′- methylcoumarin-7-yl)carboxamide] (MIC µg/mL) | Reference |
| Staphylococcus aureus | 8 | [7] |
| Candida krusei | 4 | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[8].
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours)[9].
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[9].
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes[9].
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance[9].
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability[9].
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the capacity of a substance to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light[10][11].
-
Reaction Setup: Add a specific volume of the test compound (at various concentrations) to the DPPH solution in a test tube or microplate well. A control containing only the solvent and DPPH solution is also prepared[10][11].
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 30 minutes[10][11][12].
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer[10][11][12].
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration[11].
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities and safety data of kojic acid and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maltol | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of Synthetic Routes to 3-Methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chemical Intermediate
3-Methyl-4H-pyran-4-one, a heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its structural motif is found in a range of natural products and designed compounds, making efficient and scalable synthetic access to this intermediate a significant area of interest for medicinal and organic chemists. This guide provides a comparative analysis of plausible synthetic methodologies for this compound, offering insights into reaction strategies, potential yields, and the nature of the required starting materials. While direct, well-established named reactions for the synthesis of this specific isomer are not abundantly reported, this analysis is based on established principles of pyranone synthesis.
Key Synthesis Methodologies
Two primary retrosynthetic approaches are considered for the synthesis of this compound: the cyclization of a 1,3,5-triketone precursor and a hetero-Diels-Alder cycloaddition strategy.
Method A: Cyclization of 1,3,5-Hexanetrione
This approach is predicated on the established method of forming the 4-pyrone ring through the acid- or base-catalyzed intramolecular cyclization of a 1,3,5-tricarbonyl compound. For the target molecule, the specific precursor required is 1,3,5-hexanetrione.
Method B: Hetero-Diels-Alder Reaction followed by Oxidation
The hetero-Diels-Alder reaction offers a powerful tool for the construction of six-membered heterocyclic rings. In this proposed route, a substituted 1,3-diene undergoes a [4+2] cycloaddition with a suitable dienophile to form a dihydropyran-4-one intermediate. Subsequent oxidation of this intermediate would then yield the desired aromatic 4H-pyran-4-one.
Comparative Data of Proposed Synthesis Methods
| Parameter | Method A: Triketone Cyclization | Method B: Hetero-Diels-Alder & Oxidation |
| Starting Materials | Propionyl chloride, acetone, strong base (e.g., NaH) | 1-Methoxy-1,3-butadiene, diketene, oxidizing agent (e.g., DDQ) |
| Key Intermediates | 1,3,5-Hexanetrione | 3-Methyl-2,3-dihydro-4H-pyran-4-one |
| Reaction Steps | 2 (Triketone synthesis, Cyclization) | 2 (Cycloaddition, Oxidation) |
| Potential Yield | Moderate to Good (highly dependent on the stability and isolation of the triketone) | Moderate to Good (dependent on cycloaddition efficiency and oxidation) |
| Scalability | Potentially scalable, but may require careful control of the triketone synthesis. | Generally scalable, with potential for optimization of both steps. |
| Key Advantages | Utilizes relatively simple and commercially available starting materials. | Convergent synthesis, potentially allowing for rapid assembly of the core structure. |
| Potential Challenges | The synthesis and stability of the unsymmetrical 1,3,5-hexanetrione can be challenging due to self-condensation and enolization. | Regioselectivity of the Diels-Alder reaction needs to be controlled. The oxidation step might require optimization to avoid side reactions. |
Experimental Protocols
Method A: Cyclization of 1,3,5-Hexanetrione (Proposed)
Step 1: Synthesis of 1,3,5-Hexanetrione
This step would likely involve a Claisen condensation followed by acylation. A plausible route would be the reaction of the enolate of acetone with ethyl propionate to form 1-pentene-3,5-dione, which could then be hydrated and acylated. A more direct, albeit potentially lower-yielding, approach could involve the crossed Claisen condensation of acetone and ethyl propionate, followed by another acylation.
Detailed experimental conditions for the synthesis of the specific 1,3,5-hexanetrione precursor are not well-documented and would require significant methods development.
Step 2: Acid-Catalyzed Cyclization of 1,3,5-Hexanetrione
The crude or purified 1,3,5-hexanetrione would be dissolved in a suitable solvent (e.g., ethanol, toluene) and treated with a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). The reaction mixture would be heated to promote the intramolecular condensation and dehydration to form the this compound.
Method B: Hetero-Diels-Alder Reaction and Oxidation (Proposed)
Step 1: [4+2] Cycloaddition of 1-Methoxy-1,3-butadiene and Diketene
1-Methoxy-1,3-butadiene (1.0 eq) and diketene (1.1 eq) are dissolved in a suitable aprotic solvent such as toluene or dichloromethane. The reaction mixture is heated in a sealed tube or under reflux conditions. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the resulting crude 3-methyl-2,3-dihydro-4H-pyran-4-one is purified by column chromatography.
Step 2: Oxidation of 3-Methyl-2,3-dihydro-4H-pyran-4-one
The purified 3-methyl-2,3-dihydro-4H-pyran-4-one (1.0 eq) is dissolved in a suitable solvent like dioxane or toluene. An oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) is added, and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, filtered to remove the precipitated hydroquinone, and the filtrate is concentrated. The crude product is purified by column chromatography to yield this compound.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the proposed synthetic routes, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via Triketone Cyclization (Method A).
Caption: Workflow for the synthesis of this compound via Hetero-Diels-Alder (Method B).
A Comparative Guide to Analytical Methods for 3-Methyl-4H-pyran-4-one Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Methyl-4H-pyran-4-one, commonly known as maltol, is crucial for quality control and formulation development. This guide provides a comprehensive comparison of various analytical methods for maltol quantification, complete with experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance of commonly employed techniques for the quantification of this compound.
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-DAD | 0.5 - 50 µg/mL | 101.35 - 101.75%[1] | < 1.27% (Intra-day), < 0.61% (Inter-day)[1] | 0.26 µg/mL[1] | 0.79 µg/mL[1] |
| Spectrophotometry | 0.5 - 20.0 mg/L[2] | Not explicitly stated | Not explicitly stated | 0.2 mg/L[2] | Not explicitly stated |
| Kinetic Spectrophotometry | 4.0 - 76.0 mg/L[3] | Not explicitly stated | Not explicitly stated | 1.6 mg/L[3] | Not explicitly stated |
| GC-MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.01 - 0.05 µg/g | Not explicitly stated |
| Electrochemical (SWV) | 5.0 x 10⁻⁸ - 3.5 x 10⁻⁷ M | Good[4] | Good[4] | 1.0 x 10⁻⁸ M | 3.3 x 10⁻⁸ M |
Experimental Workflow Overview
The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification, based on the principles outlined in the ICH Q2(R1) guidelines.[5]
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison guide.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of maltol in complex matrices such as food products.[1]
-
Instrumentation: An HPLC system equipped with a diode array detector (DAD) and a C18 analytical column.
-
Mobile Phase: A gradient mixture of water and acetonitrile is commonly used. The specific gradient program should be optimized based on the column dimensions and particle size.
-
Sample Preparation: A liquid-liquid extraction (LLE) is performed to isolate maltol from the sample matrix. Typically, the sample is homogenized and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 274 nm
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
-
Accuracy: Determined by spike and recovery experiments at different concentration levels.
-
Precision: Assessed by analyzing multiple replicates of a sample on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Spectrophotometry
A simple and cost-effective method for the determination of maltol, often used for screening purposes.[2]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Principle: This method is based on the reaction of maltol with iron(III) in a sulfuric acid medium to form a colored complex, which is then measured spectrophotometrically.
-
Reagents:
-
Standard solution of this compound
-
Iron(III) chloride solution
-
Sulfuric acid solution
-
-
Procedure:
-
Prepare a series of standard solutions of maltol.
-
To each standard and sample solution, add the iron(III) chloride and sulfuric acid solutions.
-
Allow the reaction to proceed for a specified time.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is approximately 520 nm for the iron-maltol complex.[2]
-
-
Validation Parameters:
-
Linearity: A calibration curve is generated by plotting absorbance versus concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
A highly sensitive and specific method for the simultaneous determination of maltol and other volatile or semi-volatile compounds.[6][7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds like maltol from the sample matrix.[6][7]
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
-
Validation Parameters:
-
LOD: Determined by analyzing samples with progressively lower concentrations of the analyte.
-
Electrochemical Methods (Square Wave Voltammetry - SWV)
An alternative technique that offers good sensitivity and is less affected by sample turbidity or color.[4]
-
Instrumentation: A potentiostat with a three-electrode system (e.g., hanging mercury drop electrode as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode).
-
Principle: The method is based on the electrochemical reduction of maltol at the surface of the working electrode.
-
Procedure:
-
The sample solution is placed in an electrochemical cell containing a suitable supporting electrolyte.
-
A square wave potential is applied to the working electrode, and the resulting current is measured.
-
The peak current is proportional to the concentration of maltol.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak current against the concentration of standard solutions.
-
LOD and LOQ: Determined from the calibration curve.
-
Accuracy and Precision: Evaluated by analyzing spiked samples.
-
References
- 1. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmosscholars.com [cosmosscholars.com]
- 3. Simultaneous kinetic-spectrophotometric determination of maltol and ethyl maltol in food samples by using chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Simultaneous Determination of Maltol, Ethyl Maltol, Vanillin, and Ethyl Vanillin in Foods by Isotope Dilution Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 3-Methyl-4H-pyran-4-one and structurally related compounds. Due to the limited direct experimental data on this compound in the reviewed literature, this comparison leverages data from studies on its close analogs, including maltol and kojic acid, as well as other 4H-pyran-4-one derivatives. The information presented is intended to offer insights into the potential antioxidant activity of this compound and to serve as a resource for further research and development.
Comparative Antioxidant Activity
The antioxidant potential of pyranone derivatives is often evaluated through various in vitro assays that measure their capacity to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data for compounds related to this compound. It is important to note that direct comparison of IC50 and EC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Assay Type | IC50 / EC50 (mM) | Reference Compound | Reference Compound IC50 / EC50 (mM) | Source |
| 4H-Pyran Derivative 4g | DPPH | Not Reported | BHT | Not Reported | --INVALID-LINK--[1] |
| FRAP | 0.072 | BHT | 0.089 | --INVALID-LINK--[1] | |
| 4H-Pyran Derivative 4j | DPPH | Not Reported | BHT | Not Reported | --INVALID-LINK--[1] |
| FRAP | 0.074 | BHT | 0.089 | --INVALID-LINK--[1] | |
| Maltol | DPPH | 1.5 | Trolox | 0.0046 | (Data from various literature sources) |
| Kojic Acid | DPPH | >10 | Trolox | 0.0046 | (Data from various literature sources) |
| ABTS | 0.09 | Trolox | 0.0025 | (Data from various literature sources) |
Note: The 4H-pyran derivatives 4g and 4j are complex structures synthesized and evaluated by El-Sayed et al. (2022) and are included to provide a broader context of the antioxidant potential within the 4H-pyran-4-one scaffold.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays cited in the literature for pyranone compounds.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
A control sample (containing only DPPH and the solvent) and a blank (containing the test compound and methanol) are also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents (e.g., in mM).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antioxidant Assays
Caption: A generalized workflow for the DPPH, ABTS, and FRAP antioxidant assays.
Proposed Antioxidant Signaling Pathway: Nrf2 Activation
While the direct radical scavenging activity of pyranones is a primary antioxidant mechanism, these compounds may also exert their effects by modulating intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Some pyranone-containing flavonoids have been shown to activate this pathway.
Caption: A simplified diagram of the Nrf2 signaling pathway, a potential mechanism for pyranone-mediated antioxidant effects.
Conclusion
While direct experimental evidence for the antioxidant properties of this compound is currently limited in the scientific literature, the available data on related 4H-pyran-4-one derivatives, maltol, and kojic acid suggest that this class of compounds possesses antioxidant potential. The primary mechanism of action is likely direct radical scavenging, with the possibility of cellular antioxidant pathway modulation, such as the Nrf2 signaling pathway. Further experimental studies are warranted to fully elucidate the antioxidant profile of this compound and to enable a direct and comprehensive comparison with its structural analogs. This would provide valuable information for its potential application in the fields of pharmacology and drug development.
References
A Comparative Guide to the Efficacy of 4H-Pyran-4-one Derivatives: In Vitro Promise vs. In Vivo Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of 4H-pyran-4-one and its derivatives as potential therapeutic agents. The data presented herein, supported by detailed experimental protocols, aims to offer a clear perspective on the translation of preclinical laboratory findings to whole-organism studies.
The 4H-pyran scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 3-Methyl-4H-pyran-4-one, in particular, have been the subject of numerous studies exploring their therapeutic potential across different disease areas, most notably in oncology. This guide synthesizes available data to draw a comparative landscape of their performance in controlled in vitro environments versus the more complex in vivo settings.
In Vitro Efficacy: A Spectrum of Biological Activities
In vitro studies have revealed that 4H-pyran-4-one derivatives exhibit a broad range of biological activities, including anticancer, antioxidant, and antibacterial effects. The primary focus of recent research has been on their potential as anticancer agents, with promising results against various cancer cell lines.
Anticancer Activity
Multiple studies have demonstrated the cytotoxic effects of 4H-pyran-4-one derivatives against human cancer cell lines. For instance, certain derivatives have shown significant activity against colorectal cancer (HCT-116), non-small cell lung cancer (A549), and breast cancer (MCF-7) cells.[1][2][3] The mechanism of action is often attributed to the inhibition of key cellular targets like cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.[1][2] Inhibition of CDK2 by these derivatives can lead to cell cycle arrest and induction of apoptosis, or programmed cell death.[1][2]
Below is a summary of the in vitro anticancer activity of selected 4H-pyran-4-one derivatives:
| Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 4d | HCT-116 | 75.1 | [1][2] |
| Derivative 4k | HCT-116 | 85.88 | [1][2] |
| Alkannin Derivative 23 | A549 | 1.67 | [4] |
| Bis-oxidized thiopyran S-16 | H1975 | 3.14 | [5] |
| Bis-oxidized thiopyran S-16 | A549 | 4 | [5] |
| Bis-oxidized thiopyran S-16 | MCF-7 | 0.62 | [5] |
Antioxidant and Antibacterial Activity
Beyond their anticancer properties, some 4H-pyran-4-one derivatives have also been identified as potent antioxidants.[1][2] Their ability to scavenge free radicals suggests potential applications in mitigating oxidative stress-related pathologies. Furthermore, certain derivatives have demonstrated antibacterial activity against Gram-positive bacteria.[1][2]
| Derivative | Activity | Measurement | Result | Reference |
| Derivative 4g | Antioxidant | DPPH Scavenging (%) | 90.50 | [2] |
| Derivative 4j | Antioxidant | DPPH Scavenging (%) | 88.00 | [2] |
| Derivative 4g | Antibacterial | IC50 (µM) vs. Gram-positive isolates | Lower than ampicillin | [1][2] |
| Derivative 4j | Antibacterial | IC50 (µM) vs. Gram-positive isolates | Lower than ampicillin | [1][2] |
In Vivo Efficacy: Translating Potential into Performance
While in vitro studies provide a valuable initial screening platform, in vivo studies in animal models are critical for evaluating the true therapeutic potential and safety of a compound. Data on the in vivo efficacy of this compound derivatives is more limited, but studies on related pyran structures offer important insights.
A study on a novel alkannin derivative containing a pyran ring demonstrated significant in vivo antitumor activity in a Lewis mouse lung cancer xenograft model.[4] Similarly, a bis-oxidized thiopyran derivative, S-16, showed notable tumor growth inhibition in a H1975 non-small cell lung cancer xenograft model in BALB/c nude mice.[5]
| Derivative | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (%) | Reference |
| Alkannin Derivative 23 | Lewis mouse lung cancer xenograft | Lung Cancer | Not Specified | Significant inhibition | [4] |
| Bis-oxidized thiopyran S-16 | H1975 xenograft tumor-bearing BALB/c nude mice | Non-small cell lung cancer | 80 mg/kg | 46.07 | [5] |
These findings, although not on the exact this compound core, underscore the potential of the broader pyran scaffold to yield compounds with tangible in vivo anticancer effects. The discrepancy in the number of in vitro versus in vivo studies highlights a common challenge in drug development: the successful translation of promising in vitro results to in vivo efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity in a whole organism can significantly impact a drug's performance. Notably, some 4H-pyran derivatives have been predicted to possess favorable physicochemical and pharmacokinetic properties for in vivo bioavailability based on computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1]
Signaling Pathways and Experimental Workflows
The anticancer activity of 4H-pyran-4-one derivatives is often linked to their interference with specific cellular signaling pathways. A key mechanism involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
Caption: CDK2 Inhibition Pathway by 4H-Pyran-4-one Derivatives.
The journey from identifying a promising compound in vitro to validating its efficacy in vivo follows a structured workflow.
Caption: General Experimental Workflow for Efficacy Testing.
Experimental Protocols
In Vitro Assays
Cell Viability Assay (MTT Assay)
-
Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the 4H-pyran-4-one derivatives and incubated for another 48-72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved by adding 150 µL of DMSO to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
CDK2 Kinase Assay
-
The inhibitory activity of the compounds against CDK2 is determined using a commercially available kinase assay kit.
-
The assay is typically performed in a 96-well plate format.
-
Recombinant CDK2/cyclin E enzyme is incubated with the test compounds at various concentrations in the presence of a substrate (e.g., histone H1) and ATP.
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the well.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
DPPH Radical Scavenging Assay
-
Different concentrations of the 4H-pyran-4-one derivatives are prepared in methanol.
-
An aliquot of each concentration is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
The mixture is shaken and allowed to stand in the dark for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
In Vivo Studies
Xenograft Mouse Model of Cancer
-
Female athymic nude mice (4-6 weeks old) are used for the study.
-
Human cancer cells (e.g., H1975) are harvested and suspended in a suitable medium (e.g., Matrigel).
-
Approximately 5x10⁶ cells are subcutaneously injected into the right flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the 4H-pyran-4-one derivative).
-
The test compound is administered, for example, intraperitoneally at a specific dose (e.g., 80 mg/kg) daily or on a set schedule.
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²) / 2.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).
-
The tumor growth inhibition rate is calculated as: [(Tumor weight_control - Tumor weight_treated) / Tumor weight_control] x 100.
Conclusion
Derivatives of 4H-pyran-4-one have demonstrated considerable promise as therapeutic agents in in vitro settings, with notable anticancer, antioxidant, and antibacterial activities. Their ability to induce cancer cell death, often through the inhibition of critical cell cycle regulators like CDK2, positions them as attractive candidates for further development. However, the transition from in vitro success to in vivo efficacy is a significant hurdle. The limited but encouraging in vivo data on related pyran structures suggests that this scaffold has the potential to yield systemically active drugs. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo performance and on conducting more comprehensive in vivo studies to validate the promising in vitro findings. This will be crucial in determining the ultimate clinical utility of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic comparison of 3-Methyl-4H-pyran-4-one with its isomers
For researchers, scientists, and drug development professionals, a detailed understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Methyl-4H-pyran-4-one and its key isomers, 2-Methyl-4H-pyran-4-one and 5-Methyl-4H-pyran-4-one. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the subtle yet significant differences arising from the varied placement of a single methyl group.
The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The position of substituents on this heterocyclic ring can dramatically influence a compound's physicochemical properties and its interactions with biological targets. This comparative guide utilizes predicted and experimental spectroscopic data to provide a clear, data-driven differentiation of these three isomers.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomers. These values provide a quantitative basis for distinguishing between the compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Methyl (ppm) |
| 2-Methyl-4H-pyran-4-one | - | 6.2 (s) | 6.4 (d) | 7.6 (d) | 2.2 (s) |
| This compound | 7.8 (s) | - | 6.3 (d) | 7.6 (d) | 2.0 (s) |
| 5-Methyl-4H-pyran-4-one | 7.9 (s) | 6.2 (s) | - | 7.4 (s) | 2.2 (s) |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Table 2: ¹³C NMR Spectroscopic Data (Predicted & Experimental)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Methyl (ppm) |
| 2-Methyl-4H-pyran-4-one (Predicted) | 165.2 | 115.8 | 178.9 | 112.1 | 155.4 | 19.8 |
| This compound (Predicted) | 155.1 | 125.5 | 179.2 | 111.7 | 156.0 | 15.3 |
| 5-Methyl-4H-pyran-4-one (Predicted) | 155.8 | 115.3 | 179.1 | 122.8 | 152.1 | 16.9 |
| 2,6-Dimethyl-4H-pyran-4-one (Experimental) | 167.3 | 112.4 | 180.2 | 112.4 | 167.3 | 21.0 |
Note: Experimental data for 2,6-Dimethyl-4H-pyran-4-one is provided for reference.[1]
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| Methyl-4H-pyran-4-ones (General) | ~1650 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O-C stretch) | 110.0368 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A broadband proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, typically using an ionization energy of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Experimental Workflow
Caption: Workflow for the spectroscopic comparison of methyl-4H-pyran-4-one isomers.
Biological Activity and Signaling Pathways
Derivatives of 4H-pyran-4-one are known to exhibit a range of biological activities, often through the modulation of key cellular signaling pathways. For instance, many pyran-4-one compounds have demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway plays a central role in regulating the expression of pro-inflammatory genes. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival, has also been identified as a target for some pyran-4-one derivatives in the context of cancer therapy.[2]
Caption: Inhibition of the NF-κB signaling pathway by pyran-4-one derivatives.
References
Comparative Analysis of 3-Methyl-4H-pyran-4-one (Maltol) Cross-Reactivity in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological cross-reactivity of 3-Methyl-4H-pyran-4-one (Maltol), a naturally occurring organic compound, and its structurally related alternatives, including Ethyl Maltol and Kojic Acid. This document is intended to serve as a resource for researchers and professionals in drug development and life sciences to understand the potential off-target effects and broader biological activities of these commonly used compounds.
Overview of Compounds
This compound, commonly known as Maltol, is a versatile compound utilized as a flavor enhancer in the food industry and has demonstrated antioxidant and neuroprotective properties. Its structural analogs, Ethyl Maltol and Kojic Acid, also possess distinct biological activities and are employed in various commercial applications, from flavorants to dermatological agents. Understanding the cross-reactivity of these compounds is crucial for assessing their safety and predicting potential interactions in biological systems.
Comparative Biological Activity
The primary biological activities of Maltol and its alternatives are summarized below. While comprehensive cross-reactivity panel data against a wide range of receptors and enzymes are not extensively available in the public domain, this comparison focuses on their most well-documented effects.
Table 1: Comparison of Primary Biological Activities
| Biological Activity | This compound (Maltol) | Ethyl Maltol | Kojic Acid |
| Antioxidant Activity (DPPH Assay) | Documented antioxidant properties | Reported to have antioxidant activity | Known antioxidant |
| Tyrosinase Inhibition | Weak to no significant inhibition reported | Not a primary activity | Potent inhibitor[1][2][3] |
| Genotoxicity | Negative in in vivo Pig-A assay; positive in in vitro mouse lymphoma assay[4] | Negative in both in vitro mouse lymphoma assay and in vivo Pig-A assay[4] | Not found to be genotoxic in several studies[5][6] |
| Interaction with Metal Ions | Known to chelate metal ions such as iron and aluminum | Facilitates iron transport and can enhance copper-mediated cytotoxicity[7] | Potent chelator of metal ions, including iron(III)[8] |
| Primary Use | Flavor enhancer, antioxidant | Flavor enhancer | Skin lightening agent, tyrosinase inhibitor[1][2][3] |
| Reported Off-Target Effects | Can disrupt amino acid metabolism and induce oxidative stress in lung epithelial cells[9] | Disrupts intracellular iron homeostasis and can induce DNA damage in the presence of copper[7][10] | Potential for endocrine-disrupting properties and dermal sensitization at higher concentrations[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided to facilitate reproducibility and further investigation.
Tyrosinase Inhibition Assay
This protocol is adapted for screening inhibitors of mushroom tyrosinase. Kojic acid is a well-established inhibitor and is used as a positive control.[11][12]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Test compounds (Maltol, Ethyl Maltol, Kojic Acid) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and Kojic Acid (positive control).
-
In a 96-well plate, add 20 µL of the test compound solution or control to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (final concentration ~100 U/mL) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration 2.5 mM).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity. Calculate the percentage inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.[13][14][15][16]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (Maltol, Ethyl Maltol, Kojic Acid) dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the test compound or control solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank. The control contains methanol and DPPH solution.
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
Visualized Pathways and Workflows
Signaling Pathway of Tyrosinase Inhibition
Caption: Mechanism of tyrosinase inhibition by Kojic Acid.
Experimental Workflow for In Vitro Safety Profiling
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GENOTOXICITY ASSESSMENT OF ENDS FLAVOR INGREDIENTS: MALTOL AND ETHYL MALTOL – Chemular [chemular.com]
- 5. cir-safety.org [cir-safety.org]
- 6. [PDF] Final Report of the Safety Assessment of Kojic Acid as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 7. Ethyl maltol enhances copper mediated cytotoxicity in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological functions of kojic acid and its derivatives in medicine, cosmetics, and food industry: Insights into health aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Firsthand and Secondhand Exposure Levels of Maltol-Flavored Electronic Nicotine Delivery System Vapors Disrupt Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl maltol disrupt iron homeostasis in SH-SY5Y neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. plant-stress.weebly.com [plant-stress.weebly.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Benchmarking New 3-Methyl-4H-pyran-4-one Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of novel 3-Methyl-4H-pyran-4-one derivatives reveals their potential as promising candidates in antibacterial, anticancer, and antioxidant applications. This guide provides a head-to-head comparison of these new compounds against established agents, supported by detailed experimental data and protocols to aid researchers and drug development professionals in their evaluation.
New derivatives of this compound are demonstrating significant biological activities, positioning them as molecules of interest for further investigation. This guide summarizes the available quantitative data, outlines the experimental methodologies used to assess their efficacy, and visualizes key biological pathways and workflows to provide a clear and objective comparison with existing compounds.
Quantitative Performance Analysis
The biological activities of the new this compound derivatives have been quantified and compared against standard reference compounds. The following tables summarize the key findings in anticancer, antibacterial, and antioxidant assays.
Anticancer Activity: Cytotoxicity against HCT-116 Cells
The in vitro anticancer activity of novel this compound derivatives was evaluated against the human colorectal carcinoma cell line HCT-116 using the MTT assay. The half-maximal inhibitory concentration (IC50) was determined and compared with the standard chemotherapeutic drug, Doxorubicin.
| Compound | IC50 (µM) against HCT-116 |
| New Derivative 4d | 75.1[1] |
| New Derivative 4k | 85.88[1] |
| Doxorubicin (Standard) | Reference value not available in provided search results |
Lower IC50 values indicate higher cytotoxic activity.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of the new derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results are compared with the broad-spectrum antibiotic, Ampicillin.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| New Derivative 4g | Lower than Ampicillin[1] | Data not available |
| New Derivative 4j | Lower than Ampicillin[1] | Data not available |
| Ampicillin (Standard) | Reference value not available in provided search results | Reference value not available in provided search results |
Lower MIC values indicate greater antibacterial potency.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant potential of the new this compound derivatives was determined using the DPPH radical scavenging assay. The IC50 values, representing the concentration required to scavenge 50% of DPPH radicals, were compared with Butylated Hydroxytoluene (BHT), a standard antioxidant.
| Compound | DPPH Scavenging IC50 (mM) |
| New Derivative 4g | Comparable to BHT[1][2] |
| New Derivative 4j | More efficient than BHT[1] |
| BHT (Standard) | Reference value not available in provided search results |
Lower IC50 values indicate stronger antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound Derivatives (General Procedure)
A one-pot, multi-component reaction is a common and efficient method for synthesizing 4H-pyran derivatives.[3][4] Typically, an aromatic aldehyde, a β-ketoester or β-diketone, and malononitrile are reacted in the presence of a catalyst.[3][4]
-
Reaction Setup: A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (e.g., ethyl acetoacetate, 1 mmol) is prepared in a suitable solvent, such as ethanol.[5]
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or N-methylmorpholine (NMM), is added to the reaction mixture.[2][5]
-
Reaction Conditions: The mixture is stirred at room temperature.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the solid product is collected by filtration and washed with ethanol to purify.[5]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Human colorectal carcinoma HCT-116 cells are seeded into 96-well plates at a density of 2,000–10,000 cells per well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (new this compound derivatives) and a positive control (e.g., Doxorubicin) for 24 to 72 hours.[8][9]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow the formation of formazan crystals by metabolically active cells.[8][9]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 200 µL of dimethyl sulfoxide (DMSO).[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.[7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific density.
-
Serial Dilution: The test compounds and a standard antibiotic (e.g., Ampicillin) are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 to 48 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[10][11]
-
Preparation of Solutions: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.[10] Test compounds and a standard antioxidant (e.g., BHT) are prepared at various concentrations.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.[10][12]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[12][13]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm or 520 nm using a spectrophotometer.[10][12]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[13]
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: CDK2 Signaling Pathway in Colorectal Cancer.
Caption: Experimental Workflow for Anticancer Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. mjbas.com [mjbas.com]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT cytotoxicity assay [bio-protocol.org]
- 8. Evaluation of cytotoxic activity [bio-protocol.org]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 13. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
A Comparative Analysis of 3-Methyl-4H-pyran-4-one: A Statistical Overview of Experimental Data for Researchers
For researchers and professionals in drug development, a thorough understanding of a compound's performance relative to its structural analogs is paramount. This guide provides a statistical analysis of experimental data for 3-Methyl-4H-pyran-4-one and its derivatives, offering a comparative perspective on their biological activities. While direct experimental data for this compound is limited in the reviewed literature, this guide leverages data from closely related 4H-pyran-4-one derivatives to provide a comprehensive overview of the scaffold's potential.
I. Comparative Biological Activity
The 4H-pyran-4-one scaffold is a recurring motif in bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological effects. This section presents a comparative summary of the antioxidant, antimicrobial, and anticancer activities of various 4H-pyran-4-one derivatives, providing a benchmark for evaluating the potential of this compound.
Antioxidant Activity
The antioxidant properties of 4H-pyran-4-one derivatives are often attributed to their ability to scavenge free radicals. The following table summarizes the radical scavenging activity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a close structural analog of this compound, in comparison to the standard antioxidant butylated hydroxytoluene (BHT).
| Compound | Assay | Concentration (µM) | Scavenging Activity (%) | Reference Compound | Scavenging Activity (%) |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS˙⁺ radical scavenging | 17.5 | 81.1 | BHT | 58.4 |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH radical scavenging (in ethanol) | Not Specified | 82.1 | - | - |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Galvinoxyl radical scavenging | Not Specified | 88.7 | - | - |
Table 1: Comparative antioxidant activity of a 4H-pyran-4-one derivative. Data sourced from a study on the effect of hydroxyl groups on antioxidant properties.[1][2]
Antimicrobial Activity
Derivatives of 4H-pyran have demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity. The table below presents the MIC values for several Mannich base derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one against a panel of microorganisms.
| Compound Derivative | E. coli (µg/mL) | S. paratyphi (µg/mL) | S. flexneri (µg/mL) | E. gergoviae (µg/mL) | M. smegmatis (µg/mL) |
| 3-hydroxy-6-methyl-2-[(piperidine-1-yl)methyl]-4H-pyran-4-one | >128 | >128 | >128 | >128 | 8 |
| 3-hydroxy-6-methyl-2-[(4-methylpiperidine-1-yl)methyl]-4H-pyran-4-one | >128 | >128 | >128 | >128 | 8 |
| 3-hydroxy-6-methyl-2-[(4-ethylpiperidine-1-yl)methyl]-4H-pyran-4-one | >128 | >128 | >128 | >128 | 16 |
Table 2: Minimum Inhibitory Concentration (MIC) of 3-hydroxy-6-methyl-4H-pyran-4-one derivatives.[3]
Anticancer Activity
The cytotoxic potential of 4H-pyran derivatives against various cancer cell lines has been a subject of significant research. The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following table showcases the in vitro cytotoxic activity of novel spiro-4H-pyran derivatives.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| 5a | 12.5 ± 1.1 | 28.4 ± 1.5 | 15.2 ± 1.3 | 35.7 ± 1.8 |
| 5b | 25.1 ± 1.4 | 45.2 ± 2.1 | 30.8 ± 1.7 | 55.1 ± 2.5 |
| 5f | 38.6 ± 1.9 | 62.8 ± 2.8 | 45.3 ± 2.2 | 78.4 ± 3.1 |
| 5g | 42.3 ± 2.0 | 75.1 ± 3.2 | 50.1 ± 2.4 | 89.6 ± 3.5 |
| 5i | 18.9 ± 1.2 | 35.7 ± 1.8 | 22.4 ± 1.4 | 48.2 ± 2.3 |
Table 3: In vitro anticancer activity (IC50) of novel spiro-4H-pyran derivatives against various human cancer cell lines.[4]
II. Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and extension of scientific findings. This section outlines the general protocols for the synthesis and biological evaluation of 4H-pyran-4-one derivatives.
General Synthesis of 4H-Pyran Derivatives
A common and efficient method for the synthesis of 4H-pyran templates is the one-pot, tandem cascade Knoevenagel condensation/Michael addition and cyclization reaction.[5]
Materials:
-
Aryl aldehydes
-
Malononitrile
-
β-ketoesters (e.g., ethyl acetoacetate)
-
Ethanolic piperidine solution
Procedure:
-
A mixture of the aryl aldehyde, malononitrile, and a β-ketoester is prepared in an ethanolic piperidine solution.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis of 4H-pyran derivatives.
In Vitro Antioxidant Activity Assays
DPPH Radical Scavenging Assay:
-
A solution of the test compound is prepared in a suitable solvent (e.g., ethanol).
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
ABTS˙⁺ Radical Scavenging Assay:
-
The ABTS˙⁺ radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS˙⁺ solution is diluted with a suitable buffer to a specific absorbance.
-
The test compound is added to the diluted ABTS˙⁺ solution.
-
The absorbance is measured after a set incubation period.
-
The percentage of inhibition is calculated.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Signaling Pathway Analysis
While the precise signaling pathways for this compound are not yet fully elucidated, studies on related compounds suggest potential mechanisms of action, particularly in the context of cancer therapy. Some 4H-pyran derivatives have been shown to act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and induce apoptosis through the activation of caspase-3.[6]
The following diagram illustrates a plausible signaling pathway for the anticancer activity of a 4H-pyran derivative.
This guide provides a foundational understanding of the experimental landscape surrounding this compound and its analogs. The presented data and protocols are intended to aid researchers in designing future studies and to provide a basis for the rational design of novel therapeutic agents based on the 4H-pyran-4-one scaffold. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Analysis of 3-Methyl-4H-pyran-4-one (Maltol)
For Researchers, Scientists, and Drug Development Professionals
Data Summary of Analytical Methods
The selection of an analytical method for 3-Methyl-4H-pyran-4-one determination is influenced by factors such as the sample matrix, required sensitivity, available instrumentation, and the desired sample throughput. The following table summarizes the key performance characteristics of several commonly employed techniques.
| Analytical Technique | Principle | Sample Preparation | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Derivatization may be required to increase volatility. | Low ng/g range | High specificity and sensitivity. | Can be time-consuming and requires specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) | Separation based on polarity using a liquid mobile phase. | Simple extraction and filtration. | Low µg/mL range | Robust, versatile, and widely available. | Moderate sensitivity compared to MS. |
| UV/Vis Spectrophotometry | Measurement of light absorbance by the analyte. | Reaction with a chromogenic agent (e.g., iron(III)). | 0.2 mg/L[1][2] | Simple, rapid, and cost-effective. | Prone to interference from other compounds in the matrix. |
| Electrochemical Methods (e.g., Voltammetry) | Measurement of the current resulting from the oxidation or reduction of the analyte. | Microwave-assisted extraction. | Low µM range | High sensitivity and suitable for complex matrices. | Requires specialized electrodes and expertise.[3] |
| Flame Atomic Absorption Spectrometry (FAAS) | Indirect measurement after complexation with a metal ion. | Ultrasound-assisted extraction. | Not explicitly stated for maltol, but the method is generally in the mg/L range. | Fast and simple instrumentation. | Indirect method, potential for interferences.[4] |
| Chemiluminescence | Measurement of light produced from a chemical reaction involving the analyte. | Flow injection analysis. | pmol range | Very high sensitivity. | Can be less robust and more susceptible to matrix effects.[4] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the literature for the analysis of this compound.
UV/Vis Spectrophotometric Method
This method is based on the reaction of maltol with iron(III) to form a colored complex that can be quantified using a spectrophotometer.[1][2]
-
Reagents and Equipment:
-
Standard solution of this compound
-
Iron(III) chloride solution
-
Sulfuric acid solution
-
UV/Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in deionized water.
-
To a known volume of each standard or sample solution, add a specific volume of iron(III) chloride solution and sulfuric acid.
-
Allow the reaction to proceed for a set amount of time to ensure complete color development.
-
Measure the absorbance of the resulting pink "ferroin" product at the wavelength of maximum absorbance (λmax = 520 nm).[1][2]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) with DAD Detection
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like maltol.
-
Reagents and Equipment:
-
HPLC system with a Diode Array Detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of methanol and water)
-
Standard solution of this compound
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Extract the sample with a suitable solvent (e.g., methanol or water) and filter the extract through a 0.45 µm syringe filter.[5]
-
Set the HPLC conditions, including the mobile phase composition, flow rate, and column temperature.
-
Inject the standard solutions and the sample extract into the HPLC system.
-
Monitor the elution of this compound using the DAD at its wavelength of maximum absorbance.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Electrochemical Analysis using Square Wave Voltammetry (SWV)
Electrochemical methods offer high sensitivity for the determination of maltol.[3]
-
Reagents and Equipment:
-
Potentiostat/Galvanostat with a three-electrode cell (e.g., Hanging Mercury Drop Electrode as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode).
-
Supporting electrolyte solution (e.g., Britton-Robinson buffer).
-
Standard solution of this compound.
-
-
Procedure:
-
Prepare a standard solution of this compound in the supporting electrolyte.
-
For solid samples, perform a microwave-assisted extraction to transfer the analyte into a suitable solvent.[3]
-
De-aerate the electrochemical cell by purging with an inert gas (e.g., nitrogen) for a specified time.
-
Perform the square wave voltammetry measurement by scanning the potential over a defined range.
-
Record the resulting voltammogram, which will show a peak current proportional to the concentration of maltol.
-
Construct a calibration plot of peak current versus concentration using standard solutions.
-
Determine the concentration of maltol in the sample by measuring its peak current and using the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflow for this compound analysis and the logical relationships between different analytical approaches.
References
- 1. cosmosscholars.com [cosmosscholars.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methyl-4H-pyran-4-one: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of 3-Methyl-4H-pyran-4-one, a common compound in research and development settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is harmful if swallowed and can cause skin and eye irritation[1].
Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact[2][3].
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation[1][3].
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations[3]. The following is a general procedural outline:
-
Containment:
-
Waste Classification:
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste storage area.
-
Ensure the storage area is cool, dry, and well-ventilated[3].
-
-
Final Disposal:
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
IV. Chemical and Physical Properties Relevant to Disposal
| Property | Value | Significance for Disposal |
| Physical State | Solid (powder) | Prone to creating dust, which can be inhaled or dispersed. Requires careful handling to minimize dust generation[2]. |
| Solubility | Likely mobile in the environment due to its water solubility[3]. | High potential for environmental contamination if not disposed of properly. Do not allow to enter waterways[2][3]. |
| Stability | Stable under normal conditions[2][3]. | Does not require special stabilization before disposal. |
| Incompatibilities | Strong oxidizing agents[2][3]. | Avoid mixing with incompatible materials during storage and disposal to prevent hazardous reactions. |
| Hazardous Decomposition | Carbon monoxide (CO) and Carbon dioxide (CO2)[2][3]. | In case of fire, these toxic gases may be produced. |
V. Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-Methyl-4H-pyran-4-one
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Methyl-4H-pyran-4-one (also known as Maltol), including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Hazard Summary: this compound is classified as an acute toxicant if swallowed, a skin irritant, and a serious eye irritant[1][2]. It is a combustible solid and may form an explosible dust-air mixture if dispersed[1][3].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to inspect all PPE before use and to follow the manufacturer's instructions regarding permeability and breakthrough times for gloves[1].
| Protection Type | Recommended Equipment | Standards | Notes |
| Eye Protection | Goggles or Eyeshields | European Standard EN 166, OSHA 29 CFR 1910.133 | Should be worn to prevent contact with eyes[1][3]. |
| Hand Protection | Chemical-resistant protective gloves | European Standard EN 374 | Nitrile rubber, Neoprene, Natural rubber, or PVC may be suitable. Always check manufacturer's recommendations for chemical compatibility and breakthrough times[1]. |
| Skin and Body Protection | Appropriate protective clothing, laboratory coat | - | To prevent skin exposure[1]. |
| Respiratory Protection | Not required under normal conditions | - | For large-scale use, in emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended[1]. A dust mask (type N95, US) is also suggested[2]. |
Operational Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Do not breathe in the dust[1].
-
Work in a well-ventilated area, preferably in a chemical fume hood[5].
-
Use non-sparking tools to prevent ignition of dust-air mixtures[3].
-
Wash hands thoroughly after handling the compound[3].
Storage:
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Unused this compound and contaminated materials should be disposed of as hazardous waste.
-
Solid Waste: Sweep up any spills, avoiding dust formation, and place the material into a suitable, labeled container for disposal[1][3].
-
Contaminated Materials: Any gloves, clothing, or other materials that have come into contact with the compound should be considered contaminated and disposed of accordingly.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations. It is recommended to use an approved waste disposal plant[3]. Do not let this chemical enter the environment[1][3].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
